Product packaging for 4-Bromo-2,6-dichlorophenol(Cat. No.:CAS No. 3217-15-0)

4-Bromo-2,6-dichlorophenol

Cat. No.: B165674
CAS No.: 3217-15-0
M. Wt: 241.89 g/mol
InChI Key: KGURSDWHGSLAPP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorophenol is a useful research compound. Its molecular formula is C6H3BrCl2O and its molecular weight is 241.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrCl2O B165674 4-Bromo-2,6-dichlorophenol CAS No. 3217-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dichlorophenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGURSDWHGSLAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185952
Record name 4-Bromo-2,6-dichlorophenol
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Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3217-15-0
Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-BROMO-2,6-DICHLOROPHENOL
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Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-bromo-2,6-dichlorophenol
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,6-dichlorophenol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended to support research, development, and safety management in a laboratory setting.

Core Chemical Properties

This compound is a halogenated phenol. Its physical and chemical characteristics are summarized below.

PropertyValue
Molecular Formula C₆H₃BrCl₂O[1][2]
Molecular Weight 241.897 g/mol [1]
CAS Number 3217-15-0[1]
Appearance White to off-white crystalline solid (inferred from related compounds)
Solubility Practically insoluble in water (inferred from related compounds)
pKa 6.98 ± 0.23 (Predicted for a similar isomer)[3]

Chemical Structure

This compound is an aromatic compound characterized by a phenol ring substituted with one bromine and two chlorine atoms. The IUPAC name, this compound, specifies that the hydroxyl group is at position 1, the two chlorine atoms are at positions 2 and 6, and the bromine atom is at position 4 of the benzene ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of brominated phenols is through the electrophilic aromatic substitution of the corresponding phenol with bromine.[4][5] The following is a generalized protocol based on the synthesis of similar compounds.

Materials:

  • 2,6-Dichlorophenol

  • Bromine

  • Inert solvent (e.g., carbon tetrachloride or glacial acetic acid)[4][5]

  • Reaction flask with a stirrer, dropping funnel, and a gas trap

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dichlorophenol in an inert solvent within the reaction flask.

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Slowly add a stoichiometric amount of bromine dropwise to the stirred solution. The reaction temperature should be maintained below 5°C.

  • After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 90 minutes) while allowing it to slowly warm to room temperature.[6]

  • Quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine.

  • Wash the organic layer with water and brine using a separatory funnel.

  • Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve 2,6-Dichlorophenol in Inert Solvent B Cool to 0-5°C A->B C Add Bromine Dropwise B->C D Stir at Room Temperature C->D E Quench with Reducing Agent D->E F Wash with Water and Brine E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Purification (Recrystallization/Chromatography) H->I

Caption: General workflow for the synthesis and purification of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of this compound.[7] A reverse-phase method can be employed for its separation and quantification.

Instrumentation and Conditions:

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is appropriate.[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[7] The exact gradient or isocratic conditions would need to be optimized.

  • Detector: A UV detector set at a wavelength where the analyte has maximum absorbance.

  • Flow Rate: A typical flow rate would be around 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving the test substance in the mobile phase or a compatible solvent.

  • Set up the HPLC system with the specified column and mobile phase.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution to determine the concentration of this compound.

Safety and Handling

This compound is considered a hazardous substance.[8] It is crucial to handle this chemical with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[10]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[9]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[1]

References

A Comprehensive Technical Guide to 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2,6-dichlorophenol, a halogenated phenol of interest in various scientific and industrial fields. This document covers its chemical identity, physicochemical properties, synthesis, spectral data, toxicological profile, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

This compound is a substituted aromatic compound. Its fundamental details are crucial for accurate identification and handling in a laboratory setting.

CAS Number: 3217-15-0

Synonyms:

  • Phenol, 4-bromo-2,6-dichloro-

  • 2,6-Dichloro-4-bromophenol

  • NSC 74624

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Identifier Value Reference
CAS Number 3217-15-0
Molecular Formula C₆H₃BrCl₂O
Molecular Weight 241.90 g/mol
InChIKey KGURSDWHGSLAPP-UHFFFAOYSA-N
Property Value Reference
Melting Point 54-58 °C
Boiling Point 246.6 °C at 760 mmHg
Density 1.9 ± 0.1 g/cm³
Flash Point 102.9 ± 25.9 °C
pKa 6.46 ± 0.23 (Predicted)
XLogP3 3.8
Solubility Soluble in methanol. Poor solubility in water is expected based on related compounds.
Toxicology Value Species Reference
Oral LD50 1,276 - 1,352 mg/kgMouse
Oral LD50 (related compound: 4-bromo-2-chlorophenol) 500 mg/kg (ATE)[1]
Oral LD50 (related compound: 2,4,6-tribromophenol) 1,486 mg/kgRat

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Synthesis and Experimental Protocol

The primary method for the synthesis of this compound is the electrophilic bromination of 2,6-dichlorophenol. The two chlorine atoms on the phenol ring direct the incoming bromine to the para position.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the bromination of substituted phenols.

Materials:

  • 2,6-dichlorophenol

  • Liquid bromine

  • Glacial acetic acid

  • 50% aqueous acetic acid

  • Cold water

  • Sodium metabisulfite solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottomed flask with a mechanical stirrer, dropping funnel, and a gas trap

Procedure:

  • In a round-bottomed flask, dissolve 2,6-dichlorophenol (1.0 equivalent) in glacial acetic acid.

  • With continuous stirring at room temperature, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise from the dropping funnel over a period of 2-3 hours. The hydrogen bromide gas evolved should be directed to a gas trap.

  • After the addition of bromine is complete, continue stirring the reaction mixture for an additional 30 minutes.

  • Gently warm the mixture on a steam bath to approximately 85°C for one hour to drive off any excess bromine.

  • Remove the last traces of bromine by passing a stream of air through the reaction mixture.

  • Cool the mixture and pour it into cold water to precipitate the crude product.

  • Collect the solid product by filtration on a Büchner funnel.

  • Wash the crude product first with 50% aqueous acetic acid and then thoroughly with cold water.

  • To remove any residual bromine, the product can be washed with a saturated sodium metabisulfite solution.

  • Dry the purified this compound in a vacuum desiccator over anhydrous sodium sulfate.

G cluster_start Starting Materials 2,6-Dichlorophenol 2,6-Dichlorophenol Reaction Mixture Reaction Mixture 2,6-Dichlorophenol->Reaction Mixture Bromine Bromine Bromine->Reaction Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Mixture Bromination Bromination Reaction Mixture->Bromination Stirring at room temp. Workup Workup Bromination->Workup Precipitation in water Purification Purification Workup->Purification Washing Final Product Final Product Purification->Final Product Drying G This compound This compound PTP1B PTP1B This compound->PTP1B Inhibition alpha-Glucosidase alpha-Glucosidase This compound->alpha-Glucosidase Inhibition Aldose Reductase Aldose Reductase This compound->Aldose Reductase Inhibition Insulin Signaling Pathway Insulin Signaling Pathway PTP1B->Insulin Signaling Pathway Modulation Carbohydrate Metabolism Carbohydrate Metabolism alpha-Glucosidase->Carbohydrate Metabolism Modulation Polyol Pathway Polyol Pathway Aldose Reductase->Polyol Pathway Modulation Therapeutic Effect (Diabetes) Therapeutic Effect (Diabetes) Insulin Signaling Pathway->Therapeutic Effect (Diabetes) Carbohydrate Metabolism->Therapeutic Effect (Diabetes) Polyol Pathway->Therapeutic Effect (Diabetes) G Sample Sample Extraction Extraction Sample->Extraction LLE/SPE/MAE Derivatization Derivatization Extraction->Derivatization e.g., Silylation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Chromatogram/Spectrum Results Results Data Processing->Results Quantification/Identification

References

Physical and chemical properties of 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2,6-dichlorophenol (CAS No: 3217-15-0). The information is compiled from various chemical data suppliers and databases. It should be noted that while physical properties are reported, publicly available experimental spectral data and detailed biological activity studies for this specific compound are limited.

Chemical Identity and Physical Properties

This compound is a halogenated phenol with the molecular formula C₆H₃BrCl₂O.[1] It is a solid at room temperature, appearing as an off-white powder.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃BrCl₂O[1]
Molecular Weight 241.89 g/mol [1]
CAS Number 3217-15-0[1]
Appearance Off-white powder[1]
Melting Point 62.0 - 66.0 °C[2]
Boiling Point 247 °C[1][3]
Density 1.890 g/cm³[1][4]
Flash Point 103 °C[1][4]
Refractive Index 1.724[4]

Solubility and Acidity

Table 2: Solubility and Predicted Acidity of this compound

PropertyValueSource(s)
Solubility Soluble in Methanol[2]
pKa (Predicted) 6.46 ± 0.23

Spectral Data

Experimental spectral data for this compound is not widely available in public databases. For structural confirmation and purity assessment, the following analytical techniques would be essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would show the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would indicate the number of unique carbon environments in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Would show characteristic absorption bands for the O-H and C-X (halogen) bonds, and aromatic ring vibrations.

  • Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the structure.

While spectra for the target compound are unavailable, data for the trimethylsilyl (TMS) derivative of this compound have been reported, which include transmission IR and GC-MS data.[5]

Experimental Protocols

Synthesis of this compound via Bromination of 2,6-Dichlorophenol

This protocol is a generalized procedure based on common organic synthesis methods for the bromination of phenols.

Objective: To synthesize this compound by the electrophilic bromination of 2,6-dichlorophenol. The hydroxyl group and the two chlorine atoms are ortho-, para-directing, and since the ortho positions are blocked by chlorine atoms, bromination is expected to occur at the para position.

Materials:

  • 2,6-Dichlorophenol

  • Liquid Bromine (Br₂)

  • A suitable inert solvent (e.g., glacial acetic acid, chloroform, or carbon tetrachloride)

  • Sodium bisulfite or sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-dichlorophenol in the chosen inert solvent.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel to the stirred solution of 2,6-dichlorophenol. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite or sodium thiosulfate until the red-orange color of the excess bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel.

Visualization of Synthesis and Purification Workflow:

G Figure 1: Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2,6-Dichlorophenol in inert solvent cool Cool to 0-5 °C start->cool add_br2 Add Bromine solution dropwise cool->add_br2 react Stir at room temperature add_br2->react quench Quench with NaHSO₃/Na₂S₂O₃ react->quench Reaction complete wash Wash with H₂O, NaHCO₃, and Brine quench->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify Crude product product Pure this compound purify->product

Caption: Figure 1: Synthesis and Purification Workflow for this compound.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound to assess its purity.

Materials:

  • Purified this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 60 °C).

  • When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Observe the sample closely through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • The recorded melting point range provides an indication of the sample's purity; a sharp range (1-2 °C) is indicative of a pure compound.

Biological Activity

There is a lack of specific studies on the biological activity of this compound in the public scientific literature. However, the broader class of bromophenols, particularly those isolated from marine sources, are known to exhibit a variety of biological activities, including antioxidant, antimicrobial, and anticancer properties.[6] The presence of the phenolic hydroxyl group suggests potential for antioxidant activity through radical scavenging mechanisms. Further research is required to evaluate the specific biological profile of this compound.

Safety Information

This compound is classified as an irritant.[1]

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If eye irritation persists, seek medical advice.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

Spectral Analysis of 4-Bromo-2,6-dichlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-dichlorophenol, a halogenated aromatic compound of interest in various fields of chemical research and development. Due to the limited availability of experimental spectral data for the parent compound, this guide incorporates predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental Infrared (IR) and Mass Spectrometry (MS) data for its trimethylsilyl (TMS) derivative. This information is supplemented with experimental data for the structurally analogous compound, 2,4,6-trichlorophenol, to provide a valuable comparative reference.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for 2,4,6-Trichlorophenol

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compoundAr-H~7.5
OH~6.0
2,4,6-TrichlorophenolAr-H7.27
OH5.88

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for 2,4,6-Trichlorophenol

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compoundC-OH~150
C-Cl~125
C-Br~115
C-H~130
2,4,6-TrichlorophenolC-OH147.9
C-Cl (ortho)125.7
C-Cl (para)124.5
C-H129.5

Infrared (IR) and Mass Spectrometry (MS) Spectral Data of this compound, O-trimethylsilyl ether

The following sections present the experimental IR and MS data for the trimethylsilyl (TMS) ether derivative of this compound. The silylation of the hydroxyl group is a common practice to increase the volatility and thermal stability of phenolic compounds for techniques like gas chromatography-mass spectrometry (GC-MS).

Table 3: Infrared (IR) Spectral Data for this compound, O-trimethylsilyl ether

Wavenumber (cm⁻¹)Interpretation
2960C-H stretch (in Si-CH₃)
1470Aromatic C=C stretch
1250Si-CH₃ symmetric deformation
950Si-O-C stretch
850C-H out-of-plane bend (aromatic)
750C-Cl stretch
650C-Br stretch

Table 4: Mass Spectrometry (MS) Data for this compound, O-trimethylsilyl ether [1]

m/zInterpretation
314/316/318[M]⁺ (Molecular ion)
299/301/303[M-CH₃]⁺
73[Si(CH₃)₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the phenol is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference standard (δ = 0.0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity, requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for the TMS-ether derivative, which may be a liquid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer. A background spectrum of the empty sample holder (or clean salt plate) is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization: To analyze the phenol by GC-MS, it is often derivatized to increase its volatility. A common method is silylation, where the phenol is reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl ether.

Data Acquisition: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. In electron ionization (EI) mode, the molecules are fragmented by a high-energy electron beam. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a substituted phenol like this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound Derivatization Silylation (for GC-MS) Sample->Derivatization NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Derivatization->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectral Analysis Workflow

This guide provides a foundational understanding of the spectral characteristics of this compound. While experimental NMR data for the parent compound remains to be reported in publicly accessible databases, the provided predicted data and comparative analysis with a structural analog offer valuable insights for researchers. The experimental data for the silylated derivative further aids in the characterization of this compound.

References

Synthesis of 4-Bromo-2,6-dichlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for 4-Bromo-2,6-dichlorophenol, a valuable halogenated aromatic intermediate in the development of pharmaceuticals and other fine chemicals. The primary and most direct route to this compound involves the electrophilic bromination of 2,6-dichlorophenol. This document details the probable reaction mechanism, a comprehensive experimental protocol based on analogous well-established procedures, and expected outcomes.

Core Synthesis Pathway: Electrophilic Bromination of 2,6-dichlorophenol

The synthesis of this compound is achieved through the selective bromination of 2,6-dichlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group. With the ortho positions already occupied by chlorine atoms, the incoming electrophile (bromonium ion, Br+) is directed to the para position.

The reaction is typically carried out using elemental bromine (Br₂) as the brominating agent in the presence of a suitable solvent. The choice of solvent and reaction conditions is crucial for achieving high selectivity and yield, minimizing the formation of poly-brominated byproducts.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2,6-Dichlorophenol 2,6-Dichlorophenol This compound This compound 2,6-Dichlorophenol->this compound Br₂, Solvent

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective bromination of analogous chlorophenols.

Materials:

  • 2,6-Dichlorophenol

  • Elemental Bromine (Br₂)

  • Chlorobenzene (or other inert solvent such as dichloromethane or carbon tetrachloride)

  • Triethylamine hydrochloride (optional, as a catalyst to improve selectivity)

  • Sodium bisulfite or sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichlorophenol in an appropriate volume of chlorobenzene. If using a catalyst, add triethylamine hydrochloride at this stage.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of elemental bromine in chlorobenzene to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, quench the excess bromine by adding a saturated solution of sodium bisulfite or sodium thiosulfate until the red-brown color of bromine disappears.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water, a saturated solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Experimental_Workflow A Dissolve 2,6-Dichlorophenol in Solvent B Cool to 0-5 °C A->B C Slowly Add Bromine Solution B->C D React at Room Temperature C->D E Quench with NaHSO₃/Na₂S₂O₃ D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the bromination of dichlorophenols, based on analogous syntheses.

ParameterValueReference Analogy
Starting Material 2,6-DichlorophenolN/A
Brominating Agent Elemental Bromine (Br₂)[1][2]
Solvent Chlorobenzene[1][2]
Catalyst (Optional) Triethylamine hydrochloride[1]
Reaction Temperature 0-25 °C[1][2]
Reaction Time 2-4 hours[1][2]
Typical Yield 90-98% (estimated)[1][2]
Purity (crude) >95% (estimated)[2]

Safety Precautions

  • Elemental Bromine: Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Chlorinated Solvents: Chlorinated solvents are harmful. Avoid inhalation and skin contact.

  • Quenching: The quenching of bromine is an exothermic reaction. Perform this step carefully with adequate cooling.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and available analytical techniques to ensure a safe and efficient synthesis.

References

Solubility and stability of 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-2,6-dichlorophenol

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a halogenated phenol of interest to researchers, scientists, and professionals in drug development. This document collates available physicochemical data, outlines detailed experimental protocols for its characterization, and presents logical workflows and potential degradation pathways.

Physicochemical Properties

This compound (CAS No: 3217-15-0) is a substituted aromatic compound with the molecular formula C₆H₃BrCl₂O. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 241.9 g/mol [1]
Melting Point 64-65 °C[2]
Boiling Point 247 °C[2]
Density 1.890 g/cm³[2]
Flash Point 103 °C[2]
Appearance Off-white powder[3]
pKa 6.46 ± 0.23 (Predicted)[3]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public literature. However, based on its chemical structure and data from analogous halogenated phenols, a qualitative solubility profile can be established. The presence of a polar hydroxyl group allows for hydrogen bonding, while the halogenated aromatic ring imparts significant hydrophobic character.

Table 2: Qualitative Solubility of this compound and Analogous Compounds

SolventThis compound4-Bromo-2-chlorophenol4-BromophenolGeneral Expectation
Water Data not availablePractically insoluble[4]Slightly soluble[5][6]Low solubility is expected due to the hydrophobic nature of the heavily halogenated ring. Solubility is likely pH-dependent, increasing in alkaline conditions due to phenoxide ion formation.[6]
Methanol Soluble[2][3]Data not availableSoluble[6]Good solubility is expected due to the polarity of methanol and its ability to act as a hydrogen bond donor and acceptor.
Ethanol Data not availableData not availableSoluble[5]Good solubility is expected, similar to methanol.
Chloroform Data not availableData not availableSoluble[5]Moderate to good solubility is expected due to the non-polar characteristics of the solvent matching the hydrophobic nature of the compound.
Benzene Data not availableSoluble[4]Data not availableGood solubility is expected in non-polar aromatic solvents.
Toluene Data not availableSoluble[4]Data not availableGood solubility is expected in non-polar aromatic solvents.
Ether Data not availableData not availableSoluble[5]Good solubility is expected in this moderately polar solvent.

Stability Profile

This compound is generally stable under standard room temperature storage conditions when sealed and kept in a dry environment.[2] However, like many phenolic compounds, its stability is susceptible to specific environmental factors such as pH, light, and temperature, particularly in solution.

Table 3: Stability of this compound under Stress Conditions

ConditionExpected StabilityLikely Degradation Pathway(s)
Acidic (e.g., 0.1 M HCl) Generally stable under mild acidic conditions at room temperature.Hydrolysis is unlikely to be significant without harsh conditions (e.g., high temperature).
Basic (e.g., 0.1 M NaOH) Susceptible to degradation. The formation of the phenoxide ion increases the electron density of the aromatic ring, making it more prone to oxidation.[6]Oxidation to form colored quinone-type structures.
Oxidative (e.g., H₂O₂) Susceptible to degradation. Phenols are readily oxidized.Oxidation of the hydroxyl group to form a phenoxy radical, leading to the formation of benzoquinones and potentially ring-opened products.[7]
Thermal Stable at room temperature.[8] At elevated temperatures, decomposition is expected. Analogous brominated flame retardants decompose to release HBr, phenol, and other bromophenols.[9]Dehalogenation and fragmentation of the molecule.
Photolytic (UV/Vis Light) Susceptible to degradation, especially in the presence of a photocatalyst.Photodegradation can proceed via dehalogenation (reductive pathway) or reaction with photogenerated hydroxyl radicals (oxidative pathway), leading to hydroxylated intermediates, quinones, and eventual mineralization.[10][11]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[12][13][14]

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, methanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[12]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid by either:

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible 0.22 µm filter to remove all solid particles. Adsorption of the compound to the filter should be checked.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent or mobile phase.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration.

    • Construct a calibration curve from the standard solutions and use it to calculate the concentration of the compound in the saturated solution.

  • Calculation: The solubility is reported in units such as mg/mL or µM, accounting for the dilution factor.

Protocol for Forced Degradation Stability Study

This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.[15]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents for stock solution (e.g., acetonitrile, methanol)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • Buffers for mobile phase (e.g., phosphate, formate)

  • Temperature-controlled oven, UV light chamber, water bath

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60-80°C) for several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a specified time.

    • Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature, protected from light, for up to 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for 48 hours. Dissolve the stressed sample for analysis.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the unstressed control and stressed samples using a stability-indicating HPLC method. The method must be able to separate the intact parent compound from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the peak areas of the degradation products to assess the extent of degradation.

    • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the parent peak is free from co-eluting degradants.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for determining solubility and stability.

G cluster_0 Solubility Determination Workflow (Shake-Flask Method) A Add excess solid compound to solvent in a sealed vial B Equilibrate on orbital shaker (e.g., 24h at 25°C) A->B C Separate supernatant from undissolved solid (Centrifuge or Filter) B->C D Prepare standards and dilute supernatant C->D E Quantify concentration (HPLC-UV or Spectrophotometry) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Workflow for solubility determination using the shake-flask method.

G cluster_1 Forced Degradation Stability Study Workflow cluster_stress Apply Stress Conditions start Prepare stock solution of compound stress_acid Acid (HCl, Heat) start->stress_acid stress_base Base (NaOH) start->stress_base stress_ox Oxidation (H₂O₂) start->stress_ox stress_therm Thermal (Heat) start->stress_therm stress_photo Photolytic (UV/Vis) start->stress_photo analysis Analyze samples by stability-indicating HPLC stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis stress_photo->analysis report Evaluate data: % Assay, % Degradation, Peak Purity analysis->report

Caption: Workflow for a forced degradation stability study.

Potential Degradation Pathway

Based on the chemistry of phenols, a plausible oxidative degradation pathway for this compound is initiated by the formation of a phenoxy radical, which can then be converted to a benzoquinone, a common degradation product for halogenated phenols.[7]

G cluster_2 Proposed Oxidative Degradation Pathway A This compound B Phenoxy Radical Intermediate A->B Oxidation (-H, -e⁻) C 2,6-Dichloro-1,4-benzoquinone B->C Further Oxidation & Rearrangement D Further Degradation (e.g., Ring Opening) C->D Hydrolysis/ Oxidation

Caption: Proposed oxidative degradation pathway for this compound.

References

An In-Depth Technical Guide to 4-Bromo-2,6-dichlorophenol: Safety, Hazards, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling of 4-Bromo-2,6-dichlorophenol. The information is intended for professionals in research, scientific, and drug development fields who may handle this compound. This document synthesizes available data on its physicochemical properties, toxicological profile, and recommended safety protocols.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3217-15-0[1]
Molecular Formula C₆H₃BrCl₂O[1]
Molecular Weight 241.9 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 54-58 °C[2]
Boiling Point 246.6 °C at 760 mmHg[2]
Flash Point 102.9 °C[2]
Density 1.9 g/cm³[2]
Solubility Insoluble in water[2]

Hazards Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard StatementPictogram
Skin Irritation2H315: Causes skin irritation
alt text
Serious Eye Irritation2H319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
alt text

Signal Word: Warning[2]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The available data, along with information for structurally related compounds, are presented below. It is crucial to handle this compound with care, assuming a toxicological profile similar to other halogenated phenols.

Toxicity EndpointSpeciesRouteValueCompoundReference
Acute Oral Toxicity (LD50) Not availableOralNo data availableThis compound
Acute Oral Toxicity (LD50)MouseOral1276 - 1352 mg/kg2,4-dichlorophenol[3]
Acute Oral Toxicity (LD50)ATEOral500 mg/kg4-bromo-2-chlorophenol[4]
Acute Dermal Toxicity (LD50) Not availableDermalNo data availableThis compound
Acute Inhalation Toxicity (LC50) Not availableInhalationNo data availableThis compound
Ecotoxicity (EC50, 48h) Daphnia magna-2.78 mg/L2,6-dibromophenol[5]
Ecotoxicity (EC50, 96h) Scenedesmus quadricauda (Alga)-9.90 mg/L2,6-dibromophenol[5]
Potential Mechanisms of Toxicity

While specific signaling pathways for this compound are not well-documented, halogenated phenols are known to exert their toxic effects through several general mechanisms.

One plausible mechanism is the uncoupling of oxidative phosphorylation . In this process, the compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in cellular energy production and can trigger a cascade of events leading to cell death. Weakly acidic uncouplers, like phenols, can act as protonophores, transporting protons across the mitochondrial membrane and dissipating the proton-motive force.[6][7][8]

Another potential mechanism involves the formation of phenoxyl radicals . The phenolic hydroxyl group can be oxidized, leading to the formation of a reactive phenoxyl radical. These radicals can then participate in redox cycling, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components such as DNA, lipids, and proteins.[1][9][10]

Toxicity_Pathways cluster_membrane Mitochondrial Inner Membrane cluster_cell Cellular Environment Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Phenol 4-Bromo-2,6- dichlorophenol Phenoxyl_Radical Phenoxyl Radical Phenol->Phenoxyl_Radical Oxidation ROS Reactive Oxygen Species (ROS) Phenoxyl_Radical->ROS Redox Cycling Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Compound_Exposure Compound Exposure Uncoupling Uncoupling of Oxidative Phosphorylation Compound_Exposure->Uncoupling Uncoupling->Proton_Gradient Dissipates

Plausible toxicity pathways for halogenated phenols.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: No data available.[1]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow Start Handling This compound Engineering_Controls Work in a well-ventilated area (e.g., fume hood) Start->Engineering_Controls Eye_Protection Wear chemical safety goggles or face shield Engineering_Controls->Eye_Protection Hand_Protection Wear compatible chemical-resistant gloves Eye_Protection->Hand_Protection Body_Protection Wear a lab coat or other protective clothing Hand_Protection->Body_Protection Respiratory_Protection Use a NIOSH-approved respirator if dust is generated Body_Protection->Respiratory_Protection End Safe Handling Respiratory_Protection->End

Recommended Personal Protective Equipment (PPE) workflow.

Experimental Protocols

Representative Synthesis of a Halogenated Phenol

This protocol is adapted from a procedure for the synthesis of 4-bromo-2,5-dichlorophenol and can be considered a general approach for the bromination of a dichlorophenol.[11]

  • Dissolve 2,6-dichlorophenol (1 equivalent) in a suitable inert solvent (e.g., chlorobenzene).

  • Add a catalytic amount of a tertiary amine hydrochloride (e.g., triethylamine hydrochloride, ~0.06 equivalents).

  • Cool the mixture to a low temperature (e.g., 5 °C).

  • Slowly add bromine (1 equivalent) dropwise over several hours while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature for about an hour.

  • Remove the solvent under reduced pressure (in vacuo).

  • The crude product can be purified by distillation or recrystallization.

Representative HPLC Analysis of a Halogenated Phenol

This method is a general approach for the analysis of halogenated phenols by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the phenol is in its protonated state.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the compound (e.g., 280-300 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to properly classify the waste and ensure its safe and legal disposal.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. It is essential to consult the most current Safety Data Sheet (SDS) for this compound and to follow all applicable safety regulations and institutional protocols.

References

An In-depth Technical Guide to the Discovery and History of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols, a diverse class of organic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring, have a rich and complex history intertwined with significant advancements in medicine, materials science, and agriculture. Their unique chemical properties, imparted by the type, number, and position of the halogen substituents, have led to a wide spectrum of applications, from life-saving antiseptics to potent herbicides and flame retardants. However, this utility is often accompanied by concerns regarding their environmental persistence and potential toxicity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of halogenated phenols, with a focus on the molecular mechanisms that underpin their effects.

Historical Perspectives: From Antiseptic to Industrial Chemical

The story of halogenated phenols begins with the parent compound, phenol, also known as carbolic acid. In the mid-19th century, surgeons were plagued by high mortality rates from post-operative infections. Inspired by Louis Pasteur's germ theory of disease, British surgeon Joseph Lister began experimenting with carbolic acid as a means to sterilize surgical instruments, the patient's skin, and the operating room itself.[1][2][3] Between 1865 and 1867, Lister's pioneering work with carbolic acid dramatically reduced the incidence of surgical sepsis and laid the foundation for modern antiseptic surgery.[1][3] He initially used a 5% carbolic acid solution to wash hands and instruments and even developed a spray to disinfect the air in the operating theater.[1][2] This revolutionary application of a simple phenolic compound marked the beginning of a new era in medicine.

The early 20th century saw the rise of phenol in a different domain: materials science. In 1907, Leo Baekeland, a Belgian-American chemist, created the first entirely synthetic plastic by reacting phenol with formaldehyde.[4][5][6] This thermosetting resin, which he named Bakelite, was a durable, heat-resistant, and electrically insulating material that found widespread use in everything from radios and telephones to kitchenware and jewelry.[5][6][7] Baekeland's invention ushered in the "Age of Plastics" and demonstrated the versatility of the phenolic structure.[6][8]

The introduction of halogens onto the phenol ring led to the development of compounds with a host of new properties and applications. Pentachlorophenol (PCP), first produced in the 1930s, became a widely used pesticide, disinfectant, and wood preservative.[9][10][11] Its use was particularly prevalent in the lumber industry to protect wood from fungal decay and insects.[12] However, the widespread and often unregulated use of PCP led to significant environmental contamination and health concerns, particularly due to the presence of highly toxic dioxin impurities.[12] The use of PCP has since been heavily restricted in many countries.[9][10]

Brominated phenols have found significant use as flame retardants, incorporated into plastics, textiles, and electronic equipment to reduce their flammability.[13][14] Iodinated phenols have been utilized as intermediates in the synthesis of pharmaceuticals and as antiseptics.[15] Fluorinated phenols are also important intermediates in the production of pharmaceuticals and agrochemicals.[16][17] The diverse applications of halogenated phenols highlight the profound impact that simple structural modifications can have on the chemical and biological properties of a molecule.

Synthesis of Halogenated Phenols

The synthesis of halogenated phenols typically involves the electrophilic halogenation of phenol or its derivatives. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl group, which is strongly activating and ortho-, para-directing.

Bromination of Phenols

The bromination of phenol is a classic example of electrophilic aromatic substitution. The reaction conditions can be tuned to favor the formation of mono-, di-, or tri-substituted products.

This protocol describes the synthesis of 4-bromophenol from phenol and bromine in a 1,2-dichloroethane solvent, using trichloroisocyanuric acid as an activator.

Materials:

  • Phenol (4.33g, 0.046 mmol)

  • Tetrabutylammonium bromide (TBAB) (7.45g, 0.023 mmol)

  • Potassium bromide (KBr) (8.26g, 0.069 mmol)

  • 1,2-Dichloroethane (60 mL)

  • Trichloroisocyanuric acid (17.80g, 0.060 mmol)

Procedure:

  • In a three-neck flask, add phenol, TBAB, KBr, and 20 mL of 1,2-dichloroethane.

  • Stir the mixture at 40°C.

  • Slowly add a solution of trichloroisocyanuric acid in 40 mL of 1,2-dichloroethane to the reaction mixture.

  • After the reaction is complete, wash the reaction mixture with water.

  • Evaporate the solvent to obtain the product.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)Purity (HPLC)
Phenol94.114.33 g0.046--
4-Bromophenol173.017.40 g0.0439399%

This protocol describes the synthesis of 2,4,6-tribromophenol by the direct bromination of phenol in an aqueous solution.

Materials:

  • Phenol (10 g)

  • Water (200 mL)

  • Bromine (52 g)

  • Ethyl alcohol (for recrystallization)

Procedure:

  • Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask.

  • Slowly add 52 g of bromine in an aqueous solution from a dropping funnel while stirring the reaction mixture.

  • Collect the precipitated white 2,4,6-tribromophenol by filtration.

  • Wash the precipitate with water.

  • Recrystallize the product from dilute ethyl alcohol.

Quantitative Data:

ProductMolecular Weight ( g/mol )Melting Point (°C)Yield
2,4,6-Tribromophenol330.895Almost quantitative
Iodination of Phenols

The iodination of phenols can be achieved using various iodinating agents. Direct iodination with molecular iodine is often slow and requires an oxidizing agent to generate a more reactive electrophilic iodine species.

This protocol describes the synthesis of 2-iodophenol from 2-iodophenylboronic acid.

Materials:

  • 2-Iodophenylboronic acid (0.5 mmol)

  • Triethylamine (Et₃N) (1.0 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

  • Water (11 µL, 0.6 mmol)

  • [Bis(acetoxy)iodo]benzene (DAIB) (0.75 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-iodophenylboronic acid and Et₃N in CH₃CN and water, add a solution of DAIB in acetonitrile dropwise at room temperature.

  • Stir the mixture for 10 minutes at room temperature.

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with distilled water and extract with CH₂Cl₂.

  • Dry the combined organic phase over Na₂SO₄ and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel using hexane/EtOAc as eluent.

Quantitative Data:

Starting MaterialProductYield (%)
2-Iodophenylboronic acid2-Iodophenol93
Fluorination of Phenols

The direct fluorination of phenols is often challenging due to the high reactivity of fluorine gas and can lead to a mixture of products and degradation. Therefore, indirect methods are more commonly employed.

This protocol describes a multi-step synthesis of 2,4-difluorophenol starting from 1,3-difluorobenzene.

Step 1: Nitration of 1,3-Difluorobenzene

  • Carefully add 1,3-difluorobenzene to a mixture of concentrated nitric acid and sulfuric acid at low temperature.

  • After the reaction, pour the mixture onto ice and extract the 2,4-difluoronitrobenzene with an organic solvent.

  • Wash and dry the organic layer and purify the product by vacuum distillation.

Step 2: Reduction of 2,4-Difluoronitrobenzene

  • In a high-pressure reactor, dissolve 2,4-difluoronitrobenzene in ethanol.

  • Add a catalytic amount of Pd/C.

  • Pressurize the reactor with hydrogen gas and heat the mixture with vigorous stirring.

  • After the reaction, filter the catalyst and remove the solvent to yield 2,4-difluoroaniline.

Step 3: Diazotization and Hydrolysis of 2,4-Difluoroaniline

  • Prepare a solution of 2,4-difluoroaniline in dilute aqueous sulfuric acid and cool it to 0-5 °C.

  • Slowly add a cold aqueous solution of sodium nitrite to the amine salt solution while maintaining the low temperature.

  • Add the resulting diazonium salt solution to boiling water to induce hydrolysis.

  • Extract the 2,4-difluorophenol from the aqueous mixture with an organic solvent.

  • Wash, dry, and concentrate the organic extracts, and purify the product by distillation or column chromatography.

Quantitative Data (Representative Yields):

StepProductYield (%)
Nitration2,4-Difluoronitrobenzene~80-90
Reduction2,4-Difluoroaniline>95
Diazotization/Hydrolysis2,4-Difluorophenol~70-80

Biological Activities and Signaling Pathways

Halogenated phenols exhibit a wide range of biological activities, which are highly dependent on the nature, number, and position of the halogen substituents. Their mechanisms of action often involve interference with key cellular signaling pathways.

Disruption of Thyroid Hormone Signaling

Many halogenated phenols are known endocrine disruptors that can interfere with the thyroid hormone (TH) system.[3][4][6][18] This disruption can occur at multiple levels of the hypothalamic-pituitary-thyroid (HPT) axis.[18]

One of the primary mechanisms of thyroid disruption by halogenated phenols is the inhibition of deiodinase enzymes.[1][3][19] Deiodinases are responsible for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1] By inhibiting these enzymes, halogenated phenols can reduce the circulating levels of active T3, leading to a hypothyroid-like state.

Thyroid_Hormone_Disruption T4 Thyroxine (T4) Deiodinase Deiodinase Enzyme T4->Deiodinase Conversion T3 Triiodothyronine (T3) (Active Hormone) ThyroidReceptor Thyroid Hormone Receptor T3->ThyroidReceptor Binding Deiodinase->T3 HalogenatedPhenols Halogenated Phenols HalogenatedPhenols->Deiodinase Inhibition GeneExpression Gene Expression ThyroidReceptor->GeneExpression Activation

Quantitative Data on Deiodinase Inhibition: [1]

CompoundIC₅₀ (µM)
5'-OH BDE 990.4
Tetrabromobisphenol A (TBBPA)2.1
2,4,6-Tribromophenol (TBP)40
Triclosan400

Halogenated phenols can also interfere with thyroid hormone transport by competitively binding to transport proteins like transthyretin (TTR).[3]

Uncoupling of Oxidative Phosphorylation

Pentachlorophenol (PCP) is a well-known uncoupler of oxidative phosphorylation.[13][20][21][22][23][24] This process occurs in the mitochondria, the powerhouse of the cell, where the energy from the breakdown of nutrients is used to generate ATP. PCP, being a lipophilic weak acid, can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[22][24] This uncoupling of electron transport from ATP production leads to a decrease in cellular ATP levels and an increase in heat production.[21][22]

Oxidative_Phosphorylation_Uncoupling PCP Pentachlorophenol (PCP) Protons_IMS H+ PCP->Protons_IMS Picks up H+ Protons_Matrix H+ PCP->Protons_Matrix Releases H+ Protons_IMS->PCP Heat Heat Protons_IMS->Heat Gradient Dissipation ATPSynthase ATPSynthase Protons_IMS->ATPSynthase Flows through Protons_Matrix->PCP ATP ATP ETC ETC ETC->Protons_IMS Pumps H+ ATPSynthase->ATP Synthesizes

Modulation of MAPK and AhR Signaling Pathways

Halogenated phenols have been shown to modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Aryl Hydrocarbon Receptor (AhR) pathways.

The MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, is a crucial pathway that regulates cell proliferation, differentiation, and apoptosis.[25][26][27][28][29] Some brominated phenols, such as tetrabromobisphenol A (TBBPA), have been shown to activate MAPK pathways, which could contribute to their toxic effects.[25]

MAPK_Signaling HalogenatedPhenol Halogenated Phenol CellSurfaceReceptor Cell Surface Receptor HalogenatedPhenol->CellSurfaceReceptor Activates RAS RAS CellSurfaceReceptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) TranscriptionFactors->CellularResponse

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a key role in the metabolism of xenobiotics.[7][9][17][20][30][31] Many halogenated aromatic compounds, including some halogenated phenols, can act as ligands for the AhR.[17][30] Upon binding, the AhR translocates to the nucleus and regulates the expression of a battery of genes, including cytochrome P450 enzymes, which are involved in the metabolism of these compounds.[9][30]

AhR_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HalogenatedPhenol Halogenated Phenol AhR_complex AhR-Hsp90 Complex HalogenatedPhenol->AhR_complex Binds AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand ARNT ARNT AhR_ligand->ARNT Dimerizes with AhR_ARNT AhR-ARNT-Ligand Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to GeneExpression Gene Expression (e.g., CYP1A1) XRE->GeneExpression Induces

Conclusion

The journey of halogenated phenols, from their serendipitous discovery to their widespread industrial use and subsequent environmental scrutiny, provides a compelling case study in the dual nature of chemical innovation. While their unique properties have been harnessed for significant societal benefit, their potential for adverse biological effects necessitates a thorough understanding of their mechanisms of action. For researchers, scientists, and drug development professionals, a deep appreciation of the history, synthesis, and signaling pathways associated with halogenated phenols is crucial for the development of safer alternatives and for mitigating the environmental and health impacts of these pervasive compounds. Future research should continue to focus on elucidating the complex structure-activity relationships of halogenated phenols to better predict their biological effects and to design next-generation molecules with improved safety profiles.

References

A Comprehensive Technical Review of 4-Bromo-2,6-dichlorophenol and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols, a diverse class of organic compounds, have garnered significant attention in medicinal chemistry and drug discovery due to their wide range of biological activities. Among these, 4-Bromo-2,6-dichlorophenol and its analogs represent a scaffold of particular interest, demonstrating potent anticancer and enzyme inhibitory properties. The strategic placement of halogen atoms on the phenolic ring significantly influences the molecule's lipophilicity, electronic properties, and ability to interact with biological targets. This in-depth technical guide provides a comprehensive review of the current literature on this compound and its analogs, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and mechanisms of action.

Chemical Properties and Synthesis

The synthesis of this compound and its analogs typically involves electrophilic halogenation of a corresponding phenol precursor. The regioselectivity of the halogenation is a critical aspect of the synthesis, often controlled by the choice of halogenating agent, solvent, and reaction temperature.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of 2,6-dichlorophenol.

Experimental Protocol: Synthesis of this compound

  • Materials: 2,6-dichlorophenol, Bromine (Br₂), Carbon disulfide (CS₂), Sodium bisulfite solution (saturated), Sodium bicarbonate solution (saturated), Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2,6-dichlorophenol in carbon disulfide in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in carbon disulfide dropwise to the stirred reaction mixture.

    • After the addition is complete, allow the reaction to proceed at room temperature for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bisulfite solution to remove excess bromine, followed by a saturated sodium bicarbonate solution, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of Analogs

Various analogs can be synthesized by modifying the starting phenol and the halogenating agents. For instance, 4-bromo-2-chlorophenol can be produced by the bromination of 2-chlorophenol. A patented process describes a high-yield synthesis using triethylamine hydrochloride as a catalyst to improve regioselectivity[1]. Similarly, 4-bromo-2,5-dichlorophenol can be synthesized from 2,5-dichlorophenol[1][2]. The synthesis of 4-bromo-2,6-difluorophenol has also been reported via the bromination of 2,6-difluorophenol in carbon disulfide with a catalytic amount of hydrobromic acid[3].

Biological Activities and Quantitative Data

This compound and its analogs exhibit a range of biological activities, with anticancer and enzyme inhibition being the most prominent. The following tables summarize the quantitative data available in the literature.

Anticancer Activity

The cytotoxic effects of bromophenol derivatives have been evaluated against various cancer cell lines, with IC₅₀ values indicating their potency.

CompoundCell LineIC₅₀ (µM)Reference
(Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK5628.09[4]
2,3-Dibromo-1-(((3-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneK562>10[4]
1-Bromo-5-(((3,4-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzeneK562>10[4]
2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneK562>10[4]
(Oxybis(methylene))bis(5-bromo-2-methoxy-4,1-phenylene) diacetateK562>10[4]
Halogenated Phenoxychalcone 2c MCF-71.52[5]
Halogenated Phenoxychalcone 2f MCF-71.87[5]
4-[(E)-(Fluorophenyl)diazenyl]phenolHK-1~5[6]

Table 1: Anticancer Activity of this compound Analogs.

Enzyme Inhibitory Activity

Several bromophenol derivatives have shown potent inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases (hCA I and II), and α-glycosidase.

CompoundTarget EnzymeKᵢ (nM)Reference
Bromophenol Derivative 18 AChE7.92 ± 1.38[7]
Bromophenol Derivative 20 AChE8.32 ± 0.69[7]
Bromophenol Derivative 21 AChE6.54 ± 1.03[7]
Bromophenol Derivative 13 AChE11.04 ± 0.61[7]
Bromophenol Derivative 18 hCA I2.53 ± 0.25[7]
Bromophenol Derivative 20 hCA I3.15 ± 0.44[7]
Bromophenol Derivative 21 hCA I4.22 ± 0.87[7]
Bromophenol Derivative 13 hCA I12.38 ± 2.11[7]
Bromophenol Derivative 18 hCA II1.63 ± 0.11[7]
Bromophenol Derivative 20 hCA II2.05 ± 0.39[7]
Bromophenol Derivative 21 hCA II2.87 ± 0.51[7]
Bromophenol Derivative 13 hCA II7.45 ± 1.23[7]
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetateAChE0.13 - 14.74[8]
Bromophenol DerivativesBChE5.11 - 23.95[8]
Bromophenol Derivativesα-glycosidase63.96 - 206.78[8]
Bromophenol 1 AChE580[9]
Bromophenol 2 AChE710[9]
Bromophenol 3 AChE640[9]
Bromophenol 1 BChE1150[9]
Bromophenol 2 BChE510[9]
Bromophenol 3 BChE370[9]

Table 2: Enzyme Inhibitory Activity of Bromophenol Analogs.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is often determined using the Ellman's method, which is a colorimetric assay.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Initiation of Reaction: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Add the ATCI solution to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ or Kᵢ value can then be determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

The anticancer activity of bromophenol derivatives is often attributed to the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.

Modulation of the β1-Integrin/FAK Signaling Pathway

One of the key mechanisms identified for the anticancer activity of marine bromophenols is the inhibition of the β1-integrin/FAK signaling pathway. This pathway is crucial for cell adhesion, migration, and invasion, which are hallmarks of cancer metastasis. The bromophenol bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) has been shown to down-regulate the expression of β1-integrin, leading to the inhibition of Focal Adhesion Kinase (FAK) phosphorylation. This, in turn, affects downstream signaling molecules such as Akt and ERK, ultimately leading to reduced cell proliferation, migration, and invasion of hepatocellular carcinoma cells[10].

G cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Proteins Integrin β1-Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK p-FAK FAK->pFAK autophosphorylation Akt Akt pFAK->Akt activates ERK ERK pFAK->ERK activates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Migration Cell Migration pAkt->Migration Invasion Cell Invasion pAkt->Invasion pERK p-ERK ERK->pERK pERK->Proliferation pERK->Migration pERK->Invasion BDDPM BDDPM (Bromophenol) BDDPM->Integrin inhibits expression BDDPM->pFAK inhibits phosphorylation

Figure 1. Simplified diagram of the β1-integrin/FAK signaling pathway and its inhibition by the bromophenol BDDPM.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer and enzyme inhibitory activities, coupled with well-defined synthetic routes, make them attractive scaffolds for further investigation. This technical guide has summarized the key findings in the literature, providing a valuable resource for researchers in the field. Future studies should focus on expanding the library of analogs, exploring a wider range of biological targets, and elucidating the detailed molecular mechanisms underlying their activities. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.

References

Molecular weight and formula of 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,6-dichlorophenol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a halogenated phenol with the chemical formula C₆H₃BrCl₂O[1][2]. Its structure consists of a phenol ring substituted with one bromine and two chlorine atoms.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃BrCl₂O[1][2]
Molecular Weight 241.9 g/mol [2]
IUPAC Name This compound[1]
CAS Number 3217-15-0[2]
Appearance White crystalline solid[3]
Melting Point 54-58 °C[2]
Boiling Point 246.6 °C at 760 mmHg[2]
Density 1.9 ± 0.1 g/cm³[2]
Flash Point 102.9 °C[2]
XLogP3 3.8[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Predicted mass spectrometry data is available, providing insights into its behavior under ionization.

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 240.88172132.4
[M+Na]⁺ 262.86366147.9
[M-H]⁻ 238.86716137.8
[M+NH₄]⁺ 257.90826155.1
[M+K]⁺ 278.83760133.8
Data sourced from PubChemLite prediction.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 2,6-dichlorophenol. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the para position, which is sterically accessible.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative method based on general procedures for the bromination of phenols.[4][5]

Materials:

  • 2,6-dichlorophenol

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid (solvent)

  • Stirrer, dropping funnel, and a gas trap for HBr fumes

Procedure:

  • Dissolve 2,6-dichlorophenol in glacial acetic acid within a round-bottomed flask equipped with a stirrer and dropping funnel.

  • Cool the mixture in an ice bath to maintain a low temperature, which helps control the reaction selectivity and minimize by-product formation.

  • Slowly add a stoichiometric equivalent of liquid bromine dissolved in glacial acetic acid to the reaction mixture dropwise with constant stirring. The reaction is exothermic and generates hydrogen bromide (HBr) gas, which should be neutralized with a gas trap.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid and unreacted bromine.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

Synthesis_Workflow A 2,6-Dichlorophenol (Starting Material) C Reaction Mixture (Electrophilic Aromatic Substitution) A->C B Bromine (Br₂) + Glacial Acetic Acid B->C Slow Addition D Precipitation (Addition of Water) C->D Reaction Completion E Filtration & Washing D->E F Purification (Recrystallization) E->F G This compound (Final Product) F->G Logical_Relationship sub This compound (C₆H₃BrCl₂O) prop Chemical Structure: - Phenolic -OH - Halogen atoms (Br, Cl) sub->prop determines app1 Synthesis Intermediate sub->app1 app2 Agrochemicals sub->app2 bio1 Antimicrobial sub->bio1 bio2 Cytotoxic sub->bio2 haz1 Skin/Eye Irritant sub->haz1 haz2 Respiratory Irritant sub->haz2 bio Potential Biological Activity prop->bio suggests haz Hazards prop->haz results in app Potential Applications bio->app informs

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-2,6-dichlorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-bromo-2,6-dichlorophenol as a versatile building block in organic synthesis. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the effective utilization of this compound for the development of novel molecules with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound possesses three key reactive sites that can be selectively functionalized: the phenolic hydroxyl group, the bromine atom at the 4-position, and the aromatic ring itself. This trifunctional nature makes it a valuable starting material for generating a diverse library of derivatives. The primary transformations involve reactions at the hydroxyl group (e.g., Williamson ether synthesis) and carbon-carbon bond formation at the bromine-substituted position (e.g., Suzuki-Miyaura coupling).

Key Synthetic Transformations

Two of the most powerful and widely used reactions for modifying this compound are the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction. These methods allow for the introduction of a wide range of substituents, enabling the synthesis of complex molecular architectures.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and an alkyl halide.[1] In the case of this compound, the phenolic proton is first abstracted by a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

Experimental Protocol: Williamson Ether Synthesis of 4-Bromo-2,6-dichloroalkoxybenzene Derivatives

Objective: To synthesize an ether derivative of this compound via Williamson ether synthesis.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Alkyl halide (e.g., iodomethane, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or acetone.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) or carefully add sodium hydride (1.1 eq) in portions at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add the desired alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If NaH was used, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. If K₂CO₃ was used, water can be added directly.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2,6-dichloroalkoxybenzene derivative.

Quantitative Data (Representative):

Starting MaterialAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundIodomethaneK₂CO₃DMF604>90 (estimated)
This compoundEthyl bromideNaHDMF506>85 (estimated)

Note: The yields are estimated based on typical Williamson ether synthesis reactions and may vary depending on the specific substrate and reaction conditions.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis start This compound phenoxide Formation of Phenoxide Intermediate start->phenoxide 1. Deprotonation base Base (K₂CO₃ or NaH) Solvent (DMF) base->phenoxide reaction SN2 Reaction phenoxide->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction 2. Nucleophilic Attack workup Aqueous Workup & Extraction reaction->workup 3. Product Formation purification Column Chromatography workup->purification 4. Isolation product 4-Bromo-2,6-dichloro- alkoxybenzene purification->product 5. Purification

Williamson Ether Synthesis Workflow
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[2] For this compound or its ether derivatives, the bromine atom at the 4-position serves as the electrophilic partner for coupling with various aryl or vinyl boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound Derivatives

Objective: To synthesize a 4-aryl-2,6-dichlorophenol derivative via Suzuki-Miyaura cross-coupling.

Materials:

  • This compound or its ether derivative (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Ethyl acetate or toluene

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask or sealed reaction tube, add the this compound derivative (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate or toluene and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-2,6-dichlorophenol derivative.

Quantitative Data (Representative):

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-90 (estimated)
4-Bromo-2,6-dichloroanisole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O110880-95 (estimated)

Note: The yields are estimated based on typical Suzuki-Miyaura coupling reactions and may vary depending on the specific substrates and reaction conditions.

Workflow for Suzuki-Miyaura Cross-Coupling:

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle start This compound Derivative oxidative_addition Oxidative Addition start->oxidative_addition boronic_acid Arylboronic Acid (Ar-B(OH)₂) transmetalation Transmetalation boronic_acid->transmetalation catalyst Pd Catalyst Base catalyst->oxidative_addition oxidative_addition->transmetalation Pd(II) Intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->oxidative_addition Regenerated Pd(0) Catalyst product 4-Aryl-2,6-dichlorophenol Derivative reductive_elimination->product

Suzuki-Miyaura Coupling Catalytic Cycle

Biological Activity and Potential Signaling Pathway Involvement

While specific studies on the biological activity and signaling pathway modulation of derivatives of this compound are limited, the broader class of bromophenols has been shown to possess a range of biological activities.[3] These activities are often attributed to their ability to interact with various enzymes and cellular pathways.

Potential Biological Activities of Bromophenol Derivatives:

  • Enzyme Inhibition: Bromophenol derivatives have been reported to inhibit various enzymes, including acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[4] The inhibitory potential is often influenced by the substitution pattern on the phenolic ring.

  • Anticancer Activity: Some bromophenol-containing compounds have demonstrated cytotoxic effects against cancer cell lines.[5] The proposed mechanisms can involve the induction of apoptosis (programmed cell death) through the activation of caspase cascades and the generation of reactive oxygen species (ROS).[5]

  • Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, and thus, bromophenol derivatives may exhibit antioxidant activity. This can be relevant in combating oxidative stress-related diseases.

Hypothesized Signaling Pathway Involvement:

Based on the activities of related compounds, derivatives of this compound could potentially interact with signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, if a derivative exhibits anticancer activity, it might be modulating pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are crucial for cell survival and growth. Further research is required to elucidate the specific mechanisms of action for derivatives of this compound.

Logical Relationship of Potential Biological Activity:

Biological_Activity cluster_cellular_effects Cellular Effects start This compound Derivatives enzyme_inhibition Enzyme Inhibition (e.g., AChE) start->enzyme_inhibition anticancer Anticancer Activity start->anticancer antioxidant Antioxidant Activity start->antioxidant apoptosis Induction of Apoptosis anticancer->apoptosis ros ROS Generation anticancer->ros pathway Modulation of Signaling Pathways (e.g., MAPK, PI3K/Akt) apoptosis->pathway

Potential Biological Activities of Derivatives

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules. The protocols provided for Williamson ether synthesis and Suzuki-Miyaura coupling serve as a foundation for researchers to explore the chemical space around this scaffold. The potential for discovering novel bioactive compounds warrants further investigation into the synthesis and biological evaluation of derivatives of this compound.

References

Applications of 4-Bromo-2,6-dichlorophenol in Agrochemical Synthesis: A Review of Current Landscape and Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dichlorophenol is a halogenated aromatic compound with potential as a building block in the synthesis of novel agrochemicals. However, a comprehensive review of publicly available scientific literature and patent databases indicates that its direct application in the synthesis of commercialized or late-stage developmental agrochemicals is not widely documented. In contrast, its isomers, particularly 4-Bromo-2-chlorophenol and 4-Bromo-2,5-dichlorophenol, are well-established intermediates in the production of key insecticides. This document provides a detailed overview of the known applications of these structural isomers to offer insights into the potential synthetic utility of this compound. Furthermore, a hypothetical synthetic protocol and workflow for the utilization of this compound in the synthesis of a novel organophosphate insecticide are presented based on established chemical methodologies.

Introduction

Halogenated phenols are a critical class of intermediates in the agrochemical industry, providing a scaffold for the synthesis of a wide array of active ingredients, including herbicides, insecticides, and fungicides. The specific pattern of halogen substitution on the phenol ring plays a crucial role in determining the biological activity, selectivity, and metabolic stability of the final product. While this compound possesses a unique substitution pattern that could impart desirable properties to novel agrochemicals, its role in this field remains largely unexplored in comparison to its isomers.

Established Applications of Isomeric Bromodichlorophenols in Agrochemical Synthesis

The primary documented use of bromodichlorophenol isomers in agrochemical synthesis is as precursors to organophosphate insecticides.

4-Bromo-2-chlorophenol: Precursor to Profenofos

4-Bromo-2-chlorophenol is a key intermediate in the synthesis of Profenofos, a broad-spectrum organophosphate insecticide.[1][2]

Table 1: Synthesis of 4-Bromo-2-chlorophenol

Starting MaterialReagentSolventTemperature (°C)Yield (%)Purity (%)Reference
2-chlorophenolBromineCarbon tetrachlorideRoom Temperature87-[3]
2-chlorophenolBromineChlorobenzene5-899.1>99[3]

Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol

This protocol is based on the method described in US Patent 4,223,166.[3]

Materials:

  • 2-chlorophenol

  • Triethylamine hydrochloride

  • Chlorobenzene

  • Bromine

Procedure:

  • Dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene in a suitable reaction vessel.

  • Add 12 g of triethylamine hydrochloride to the solution.

  • Cool the mixture to 5-8°C.

  • Slowly add 320 g (2 moles) of bromine to the reaction mixture over a period of several hours while maintaining the temperature between 5-8°C.

  • After the addition of bromine is complete, allow the reaction mixture to warm to 15-20°C and stir for 1 hour.

  • Remove the solvent by distillation under reduced pressure (70°C at 15-20 torr) to obtain 4-bromo-2-chlorophenol.

Logical Relationship: Synthesis of Profenofos from 4-Bromo-2-chlorophenol

G A 4-Bromo-2-chlorophenol C Profenofos A->C Reaction with B O-ethyl S-propyl phosphoro-chloridothioate B->C in the presence of a base G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Workup and Purification A Dissolve this compound in anhydrous acetone B Add anhydrous K2CO3 A->B C Stir under inert atmosphere B->C D Add O-ethyl S-propyl phosphorochloridothioate C->D E Reflux and monitor by TLC D->E F Cool and filter E->F G Concentrate filtrate F->G H Column chromatography G->H I Novel Organophosphate Insecticide H->I

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2,6-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective functionalization of 4-bromo-2,6-dichloroaniline via palladium-catalyzed cross-coupling reactions. The information is intended to guide synthetic chemists in leveraging this versatile building block for applications in pharmaceutical and materials science research.

Core Concept: Regioselective Reactivity

4-Bromo-2,6-dichloroaniline is a trihalogenated aromatic compound that offers a platform for selective chemical modification. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bonds is the critical determinant for regioselectivity. The established reactivity trend is C-I > C-Br > C-Cl.[1][2] This differential reactivity is governed by the C-X bond dissociation energies, where weaker bonds are more susceptible to the initial oxidative addition step in the catalytic cycle.[3]

For 4-bromo-2,6-dichloroaniline, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds.[1] This allows for selective functionalization at the 4-position (para to the amino group) while leaving the chloro-substituents at the 2- and 6-positions untouched under standard conditions.[1] These remaining chlorine atoms can be targeted for subsequent transformations under more forcing conditions if desired.[1]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon (C-C) bonds by coupling an organoboron species (like a boronic acid or ester) with an aryl halide.[4] This reaction is fundamental for synthesizing biaryl scaffolds, which are common motifs in pharmaceutical compounds. For 4-bromo-2,6-dichloroaniline, the reaction selectively occurs at the C-Br bond to yield 4-aryl-2,6-dichloroaniline derivatives.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Aryl Halide 4-Bromo-2,6-dichloroaniline (1.0 equiv)Starting material.
Boronic Acid/Ester Arylboronic acid or ester (1.1-1.5 equiv)The coupling partner.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) (1-5 mol%)Pre-catalyst for the reaction.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv)Activates the organoboron species.[5]
Solvent Toluene, 1,4-Dioxane/Water (e.g., 4:1), DMFAnhydrous and degassed solvents are crucial.
Temperature 80-110 °CHeating is typically required.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-bromo-2,6-dichloroaniline with an arylboronic acid.[1][6]

  • Reaction Setup : To a dry Schlenk flask, add 4-bromo-2,6-dichloroaniline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill it with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction : Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][3]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation RedElim Product Complex RedElim->Pd0 Reductive Elimination Product Ar-Ar' (Product) RedElim->Product ArX Ar-Br (4-Bromo-2,6-dichloroaniline) ArX->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activation Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(Br)L(R₂NH)] OxAdd->AmineCoord Amine Coordination Amido [Ar-Pd(II)(NR₂)L] AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArX Ar-Br ArX->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->Amido Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Ar-Pd(II)(Br)L₂ Pd0->OxAdd_Pd Oxidative Addition RedElim_Pd Ar-Pd(II)(C≡CR)L₂ OxAdd_Pd->RedElim_Pd Transmetalation RedElim_Pd->Pd0 Reductive Elimination Product Ar-C≡CR RedElim_Pd->Product CuX Cu(I)Br CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Base, Alkyne CuAcetylide->OxAdd_Pd CuAcetylide->CuX ArX Ar-Br ArX->OxAdd_Pd Alkyne H-C≡CR Alkyne->CuAcetylide Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Coord Olefin Complex OxAdd->Coord Olefin Coordination Insert Alkyl-Pd(II) Complex Coord->Insert Migratory Insertion Elim [HPd(II)(Br)L₂] Insert->Elim β-Hydride Elimination Product Substituted Alkene Insert->Product Elim->Pd0 Reductive Elimination ArX Ar-Br ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Elim Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Assemble and Dry Glassware b Weigh Reagents (Substrate, Catalyst, Base) a->b c Degas Solvents b->c d Combine Reagents Under Inert Atmosphere c->d e Add Solvent and Coupling Partner d->e f Heat and Stir e->f g Monitor Progress (TLC, LC-MS) f->g h Cool and Quench Reaction g->h i Liquid-Liquid Extraction h->i j Dry and Concentrate Organic Phase i->j k Purify via Column Chromatography j->k l Characterize Product (NMR, MS) k->l

References

Synthesis of Pharmaceutical Intermediates from 4-Bromo-2,6-dichlorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-Bromo-2,6-dichlorophenol. This readily available starting material serves as a versatile scaffold for the introduction of molecular complexity through various cross-coupling and functionalization reactions. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the development of novel active pharmaceutical ingredients (APIs).

Introduction

This compound is a key building block in medicinal chemistry. The presence of three distinct halogen atoms at specific positions on the phenol ring allows for regioselective functionalization, enabling the synthesis of a diverse array of complex molecules. The hydroxyl group also provides a handle for further modification, such as etherification and esterification. Biphenyl and diaryl ether moieties are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] This document focuses on two powerful synthetic strategies for the elaboration of this compound: Suzuki-Miyaura coupling for the formation of C-C bonds and Ullmann condensation for the synthesis of diaryl ethers.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations of this compound into biphenyl and diaryl ether intermediates.

Synthesis_Pathways start This compound intermediate1 Biphenyl Intermediate start->intermediate1 Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) intermediate2 Diaryl Ether Intermediate start->intermediate2 Ullmann Condensation (ArOH, Cu catalyst, Base)

Caption: Synthetic routes from this compound.

Section 1: Synthesis of Biphenyl Intermediates via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[5] Due to the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl), the Suzuki-Miyaura coupling can be performed selectively at the C-Br position of this compound under carefully controlled conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification p1 Combine this compound, Arylboronic Acid, and Base in a flask p2 Add Solvent (e.g., 1,4-Dioxane/Water) p1->p2 p3 Degas the mixture p2->p3 p4 Add Palladium Catalyst and Ligand p3->p4 r1 Heat the reaction mixture (e.g., 80-100 °C) p4->r1 r2 Monitor reaction progress by TLC or GC-MS r1->r2 w1 Cool to room temperature r2->w1 w2 Perform aqueous work-up w1->w2 w3 Extract with an organic solvent w2->w3 w4 Dry and concentrate the organic phase w3->w4 w5 Purify by column chromatography w4->w5

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-2,6-dichlorophenol

This protocol describes the synthesis of a biphenyl derivative from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).[6]

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material.[7]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-methoxyphenyl)-2,6-dichlorophenol.

Quantitative Data Summary: Suzuki-Miyaura Coupling
Intermediate ProductStarting MaterialArylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-(4-methoxyphenyl)-2,6-dichlorophenolThis compound4-Methoxyphenylboronic acidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O901285-95
4-Phenyl-2,6-dichlorophenolThis compoundPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801680-90
4-(3-pyridyl)-2,6-dichlorophenolThis compound3-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O1001875-85

Yields are approximate and may vary based on reaction scale and purification efficiency. Data is compiled based on typical Suzuki-Miyaura reaction outcomes.[5][8]

Section 2: Synthesis of Diaryl Ether Intermediates via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen bonds, leading to the synthesis of diaryl ethers.[9][10] This method is particularly useful for coupling aryl halides with phenols.

Logical Relationship: Key Components in Ullmann Condensation

Ullmann_Components reagents Starting Materials This compound Phenol Derivative product Product |  Diaryl Ether Intermediate reagents->product React to form catalyst Catalyst System Copper(I) salt (e.g., CuI) Ligand (e.g., L-proline) catalyst->product Catalyzes conditions Reaction Conditions Base (e.g., K₂CO₃, Cs₂CO₃) High-boiling Solvent (e.g., DMF, DMSO) Elevated Temperature (100-150 °C) conditions->product Undergoes reaction in

Caption: Key components for Ullmann diaryl ether synthesis.

Protocol 2: Synthesis of 2,6-Dichloro-4-phenoxyphenol

This protocol details the synthesis of a diaryl ether intermediate from this compound and phenol.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (DMSO) (5 mL).

  • Seal the vial and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-dichloro-4-phenoxyphenol.

Quantitative Data Summary: Ullmann Condensation
Intermediate ProductStarting MaterialPhenol DerivativeCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-Dichloro-4-phenoxyphenolThis compoundPhenolCuI (10), L-proline (20)K₂CO₃DMSO1202470-80
2,6-Dichloro-4-(4-methoxyphenoxy)phenolThis compound4-MethoxyphenolCuI (10), DMEDA (20)Cs₂CO₃Toluene1102075-85
2,6-Dichloro-4-(3-nitrophenoxy)phenolThis compound3-NitrophenolCu₂O (5), 8-HQ (10)K₃PO₄DMF1303665-75

DMEDA: N,N'-Dimethylethylenediamine, 8-HQ: 8-Hydroxyquinoline. Yields are approximate and may vary.[11]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. The Suzuki-Miyaura coupling and Ullmann condensation reactions provide efficient and reliable methods for the construction of biphenyl and diaryl ether scaffolds, respectively. The protocols and data presented in this document serve as a practical guide for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical entities with potential therapeutic applications. The strategic and selective functionalization of this polyhalogenated phenol opens avenues for the creation of diverse molecular architectures for further biological evaluation.

References

Application Notes and Protocols for the Quantification of 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Bromo-2,6-dichlorophenol in various matrices. The protocols outlined below focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the detection and quantification of halogenated phenols.

Introduction

This compound is a halogenated phenolic compound that can be found as an environmental contaminant, often originating from the degradation of pesticides or as a byproduct of industrial processes. Due to its potential toxicity, sensitive and accurate analytical methods are required for its quantification in diverse sample types, including water, soil, and biological tissues. This document provides detailed protocols for sample preparation and analysis using GC-MS and HPLC.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.

2.1.1. Sample Preparation

Sample preparation is a critical step to isolate this compound from the sample matrix and remove interferences.

Liquid Samples (e.g., Water):

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of 1 L of the water sample to ≤ 2 with sulfuric acid.

    • Extract the sample with three successive portions of 60 mL of dichloromethane in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified deionized water (pH ≤ 2).

    • Load the acidified water sample (1 L) onto the cartridge at a flow rate of 10-15 mL/min.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under vacuum or with a stream of nitrogen.

    • Elute the analyte with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL.

Solid Samples (e.g., Soil, Sediment):

  • Soxhlet Extraction:

    • Mix the solid sample with anhydrous sodium sulfate to remove moisture.

    • Place the sample in a Soxhlet thimble.

    • Extract with a suitable solvent (e.g., hexane/acetone mixture) for 16-24 hours.

    • Concentrate the extract and proceed with cleanup and derivatization.

  • Ultrasonic Extraction:

    • Homogenize the sample with a solvent (e.g., acetone/hexane).

    • Extract the sample in an ultrasonic bath for a specified time (e.g., 30 minutes).

    • Separate the extract from the solid material by centrifugation or filtration.

    • Repeat the extraction process two more times.

    • Combine the extracts and concentrate.

2.1.2. Derivatization

To enhance volatility for GC analysis, the hydroxyl group of this compound is typically derivatized.

  • Acetylation: React the sample extract with acetic anhydride in the presence of a catalyst (e.g., pyridine or potassium carbonate) to form the acetate ester.

  • Silylation: React the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form the trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether. Silylation is a common method for derivatizing polar analytes to make them more volatile for GC analysis.[1][2]

2.1.3. GC-MS Protocol

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Splitless mode
Injector Temp. 250 °C
Oven Program Initial temp 60 °C for 1 min, ramp to 245 °C at 10 °C/min, hold for 5 min, then to 300 °C at 10 °C/min, hold for 1 min.[3]
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification or full scan for identification
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C

2.1.4. Quantitative Data for Halogenated Phenols by GC-MS

The following table summarizes typical performance data for the analysis of chlorophenols using GC-MS. Data for this compound may be similar.

CompoundMatrixLOD (µg/L)LOQ (µg/L)Linearity (r²)Recovery (%)Reference
2,4-DichlorophenolWater0.1->0.99-[4]
2,4,6-TrichlorophenolWater0.1->0.99-[4]
PentachlorophenolWater----
Various ChlorophenolsWater0.005-1.796--76-111[5]
2,6-DichlorophenolTick Extract---106.55[6]
4-Bromo-2-chlorophenolIn vitro0.16 ng/mL0.54 ng/mL--[7]
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds. This compound can be analyzed directly by HPLC without the need for derivatization.

2.2.1. Sample Preparation

Sample preparation methods for HPLC are similar to those for GC-MS, focusing on extraction and cleanup. The final extract is typically dissolved in the mobile phase.

2.2.2. HPLC Protocol

ParameterSetting
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[8]
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV detector at a wavelength of 280 nm, 292 nm, or 300 nm depending on the specific chlorophenol.[9]
Injection Vol. 10-20 µL

2.2.3. Quantitative Data for Halogenated Phenols by HPLC

The following table summarizes typical performance data for the analysis of chlorophenols using HPLC.

CompoundMatrixLOD (µg/L)LOQ (µg/L)Linearity (r²)Recovery (%)Reference
2,4-DichlorophenolWater15--90-102[9]
2,6-DichlorophenolWater22--90-102[9]
4-ChlorophenolWater10--90-102[9]
Various BromophenolsFish89-269 ng/mL->0.99-[4]

Experimental Workflows (Graphviz)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Water/Soil) Extraction Extraction (LLE/SPE/Soxhlet) Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (e.g., Acetylation, Silylation) Concentration->Derivatization Derivatize for Volatility GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (Water/Soil) Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Direct Analysis HPLC_Separation HPLC Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: Workflow for the quantification of this compound using HPLC-UV.

Quality Control and Method Validation

To ensure the reliability of the analytical data, a robust quality control and method validation protocol should be implemented. Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards of known concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10][11][12]

  • Accuracy: Determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The recovery should typically be within 80-120%.

  • Precision: Assessed by analyzing replicate samples and expressed as the relative standard deviation (RSD). The RSD should generally be less than 15%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

By following these detailed protocols and implementing rigorous quality control measures, researchers can achieve accurate and precise quantification of this compound in various samples.

References

Application Notes and Protocols for the Analysis of Bromophenolic Compounds by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of bromophenolic compounds (BPs) in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for environmental monitoring, food safety assessment, and toxicological studies.

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

Application Note: HPLC for Bromophenol Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of bromophenolic compounds, particularly in aqueous and biological samples. When coupled with a mass spectrometer (LC-MS/MS), it offers high sensitivity and selectivity for trace-level detection.[1] HPLC methods are advantageous for analyzing less volatile and thermally labile bromophenols without the need for derivatization.

A common approach involves reversed-phase chromatography, utilizing columns such as C8 or C18, with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.[2][3] The addition of modifiers like trifluoroacetic acid or formic acid to the mobile phase can improve peak shape and ionization efficiency in LC-MS.[2][4][5] Detection can be achieved using Diode Array Detection (DAD) for quantification of higher concentrations or tandem mass spectrometry (MS/MS) for trace analysis.[2]

Sample preparation is a critical step and often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.[1] For complex matrices like seafood, a combination of hydrolysis, liquid-liquid extraction (LLE), and alkaline back-extraction can be employed to improve recovery.[6]

Quantitative Data Summary: HPLC Methods
Analyte(s)MatrixHPLC ColumnMobile PhaseDetectionLODLOQLinearity (R²)Recovery (%)Reference
Seven BromophenolsRed Alga (Vertebrata lanosa)Phenomenex Luna C8(2) (150 x 2.0 mm, 3 µm)Water and Acetonitrile (both with 0.05% TFA)DAD (210 nm)0.008 - 0.038 µg/mL0.024 - 0.116 µg/mL≥ 0.999N/A[2][4]
2-BP, 4-BP, 2,4-DBP, 2,6-DBP, 2,4,6-TBPFish MeatLichrospher 100 RP-18Water:Acetonitrile gradientUV (286 nm & 297 nm)89.0 - 269 ng/mLN/ALinear for 200-1000 ng/mLN/A[3]
Fourteen BromophenolsRiver Water & SeawaterN/AN/AESI-MS/MS0.1 - 13.9 ng/L (River)N/AN/A64 - 100[1]
Five BromophenolsSeafoodN/AN/AFluorescenceN/A0.60 - 1.0 ng/gN/A> 80[6]

BP: Bromophenol, DBP: Dibromophenol, TBP: Tribromophenol, TFA: Trifluoroacetic Acid, DAD: Diode Array Detector, ESI: Electrospray Ionization, LOD: Limit of Detection, LOQ: Limit of Quantification.

Experimental Protocol: HPLC-DAD Analysis of Bromophenols in Algae[2][4]

This protocol is based on the method developed for the analysis of bromophenols in the red alga Vertebrata lanosa.

1. Sample Preparation (Methanolic Extraction): a. Dry the algal material. b. Extract a known weight of the dried material with methanol. c. Filter the extract prior to HPLC analysis.

2. HPLC Conditions:

  • Instrument: HPLC system with a Diode Array Detector.

  • Column: Phenomenex Luna C8(2) (150 mm x 2.0 mm, 3 µm particle size).[2][4][5]

  • Mobile Phase A: Water with 0.05% trifluoroacetic acid.[2][4][5]

  • Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.[2][4][5]

  • Gradient: 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, 70% B at 35 min.[2][4][5]

  • Flow Rate: 0.25 mL/min.[2][4][5]

  • Column Temperature: 30 °C.[2][4][5]

  • Injection Volume: 5 µL.[2][4][5]

  • Detection: 210 nm.[2][4][5]

3. Quantification: a. Prepare calibration standards of the target bromophenols in methanol. b. Generate a calibration curve by plotting peak area against concentration. c. Quantify the bromophenols in the sample extracts using the calibration curve.

Experimental Workflow: HPLC Analysis of Bromophenols

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Algae, Water) Extraction Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration / Cleanup (SPE) Extraction->Filtration HPLC HPLC Separation Filtration->HPLC Detection DAD / MS/MS Detection HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

HPLC analysis workflow for bromophenolic compounds.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Application Note: GC-MS for Bromophenol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile bromophenolic compounds.[7] Due to the polar nature of the hydroxyl group, derivatization is typically required to improve volatility and chromatographic performance.[8] Common derivatization reagents include acetic anhydride (acetylation) and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] Acetylation has been shown to provide optimal chromatographic separation, sensitivity, and linearity for a wide range of bromophenols.[7]

GC-MS analysis is often performed using a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. For polybrominated compounds, fragment ions corresponding to the loss of bromine atoms are often monitored.[9]

Sample preparation for GC-MS analysis of bromophenols from environmental matrices like water or soil often involves an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by the derivatization step.[10]

Quantitative Data Summary: GC-MS Methods
Analyte(s)MatrixDerivatizationGC ColumnDetectionLOD/MDLLOQLinearity (R²)Recovery (%)Reference
19 BromophenolsStandard SolutionAcetic AnhydrideN/AMS0.39 - 1.26 pgN/A0.9948 - 0.9999N/A[7]
Trace BromophenolsWaterAcetic AnhydrideN/AMS0.8 - 17.7 ng/mLN/AN/A68.3 - 114.5[10]
19 BromophenolsHuman UrineSilylationN/AMS/MS< 23 pg/mLN/AN/A63 - 133[11]
BromophenolsFishery ProductAcetic AnhydrideDB-17msMS0.3 - 0.5 µg/kgN/AN/A70.2 - 102[12]
BromophenolsWaterIn-situ AcetylationN/AMS (SIM)0.1 - 0.5 ng/LN/AN/A91 - 97[13]

MDL: Method Detection Limit, SIM: Selected Ion Monitoring.

Experimental Protocol: GC-MS Analysis of Bromophenols in Water[10]

This protocol describes a method for the determination of trace bromophenols in water samples.

1. Sample Preparation (SPE and Derivatization): a. Enrich the water sample using a solid-phase extraction (SPE) cartridge. b. Elute the bromophenols from the SPE cartridge. c. Perform pre-column derivatization by adding acetic anhydride to the extract.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Injector: Splitless mode.

  • Column: A suitable capillary column for phenol analysis (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Oven Temperature Program: An appropriate temperature gradient to separate the derivatized bromophenols.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode for target analytes.

3. Quantification: a. Prepare calibration standards of the derivatized bromophenols. b. Generate a calibration curve by plotting the response against concentration. c. Quantify the derivatized bromophenols in the sample extracts using the calibration curve.

Experimental Workflow: GC-MS Analysis of Bromophenols

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Water, Soil) Extraction Extraction (SPE / LLE) Sample->Extraction Derivatization Derivatization (e.g., Acetylation) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM) GC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

GC-MS analysis workflow for bromophenolic compounds.

Section 3: Metabolic Pathway of Brominated Compounds

Bromophenols are not only introduced into the environment directly but can also be formed as metabolites of larger brominated compounds, such as polybrominated diphenyl ethers (PBDEs), which are used as flame retardants.[14] Understanding this metabolic pathway is crucial for biomonitoring human exposure to these parent compounds.

Metabolic Pathway of PBDEs to Bromophenols

Metabolic_Pathway PBDEs Polybrominated Diphenyl Ethers (PBDEs) OH_PBDEs Hydroxylated Metabolites (OH-PBDEs) PBDEs->OH_PBDEs Phase I Metabolism (Oxidative Debromination) BPs Bromophenols (e.g., Dibromophenols) OH_PBDEs->BPs Ether Bond Cleavage Conjugates Glucuronide & Sulfate Conjugates BPs->Conjugates Phase II Metabolism (Conjugation) Excretion Urinary Excretion Conjugates->Excretion

References

Application Notes and Protocols: Reaction Mechanisms Involving 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key reaction mechanisms involving 4-Bromo-2,6-dichlorophenol, a versatile halogenated aromatic compound. The protocols detailed herein are foundational methods for the synthesis of a variety of derivatives with potential applications in medicinal chemistry, materials science, and organic synthesis. Given the differential reactivity of the halogen substituents, this compound offers opportunities for regioselective functionalization, making it a valuable building block in the development of novel molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the reactivity of the C-X bonds follows the general trend: C-Br > C-Cl. This allows for selective reactions at the C-Br bond under appropriate conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, the reaction is expected to occur selectively at the more reactive C-Br bond.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the biaryl product and regenerate the catalyst.

Suzuki_Miyaura_Coupling cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination A Pd(0)L2 B Ar-Pd(II)L2-Br A->B Ar-Br C Ar-Pd(II)L2-R' B->C R'-B(OH)2 / Base C->A D Ar-R' C->D

Suzuki-Miyaura Coupling Catalytic Cycle

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for Analogous Compounds)

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromophenolPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285-95
21-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O806>95 (at C-I)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. The reaction is expected to be selective for the C-Br bond of this compound.

Reaction Principle:

The reaction proceeds through a palladium catalytic cycle similar to the Suzuki coupling, with a concurrent copper cycle that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L2-C≡CR' pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product cu_halide CuI cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide cu_acetylide->pd_complex To Transmetalation alkyne R'-C≡CH alkyne->cu_acetylide base Base base->cu_acetylide Ullmann_Condensation ArBr This compound Product Ar-OR / Ar-NR₂ ArBr->Product NuH R-OH / R₂NH NuH->Product Cu_cat Cu(I) Catalyst Cu_cat->Product Base Base (e.g., K₂CO₃) Base->Product Bioactive_Synthesis cluster_reactions Chemical Transformations cluster_products Derivative Classes start This compound suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald ullmann Ullmann Condensation start->ullmann biaryls Biaryl Derivatives suzuki->biaryls alkynes Alkynyl Derivatives sonogashira->alkynes amines Amino Derivatives buchwald->amines ethers Ether Derivatives ullmann->ethers bioactivity Biological Screening (e.g., Anticancer, Antioxidant) biaryls->bioactivity alkynes->bioactivity amines->bioactivity ethers->bioactivity

Application Notes and Protocols: 4-Bromo-2,6-dichlorophenol as a Versatile Precursor for Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorophenol is a halogenated aromatic compound with significant potential as a precursor in the synthesis of a diverse range of fine chemicals. Its unique substitution pattern, featuring a reactive hydroxyl group and three halogen atoms at strategic positions, offers a versatile scaffold for the construction of complex molecules with potential applications in medicinal chemistry and drug development. The bromine atom, in particular, serves as a valuable handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the synthesis of novel molecular architectures.

While direct and extensive literature on the applications of this compound is limited, its structural similarity to other biologically active bromophenols allows for the extrapolation of its potential in synthesizing compounds with interesting pharmacological profiles. This document provides an overview of potential synthetic transformations, detailed experimental protocols for analogous reactions, and a summary of the biological activities of related compounds, offering a valuable resource for researchers exploring the utility of this versatile building block.

Synthetic Applications

This compound can serve as a starting material for a variety of synthetic transformations, including:

  • Etherification: The phenolic hydroxyl group can be readily converted into an ether linkage through Williamson ether synthesis or other etherification protocols. This allows for the introduction of various alkyl, aryl, or heterocyclic moieties, which can significantly influence the biological activity of the resulting compounds.

  • Ullmann Condensation: The bromine atom can participate in copper-catalyzed Ullmann condensation reactions to form diaryl ethers. This reaction is a powerful tool for constructing complex molecular frameworks found in many biologically active natural products and synthetic compounds.

  • Suzuki-Miyaura Coupling: The carbon-bromine bond can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or esters to form C-C bonds. This reaction is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl substituents.

  • Synthesis of Phenoxyacetic Acid Derivatives: The phenolic hydroxyl group can be reacted with chloroacetic acid or its esters to produce phenoxyacetic acid derivatives. These compounds are known to exhibit a range of biological activities, including herbicidal and medicinal properties.

Potential Therapeutic Areas

Based on the biological activities of structurally related bromophenol derivatives, compounds synthesized from this compound may exhibit potential in the following therapeutic areas:

  • Anticancer Agents: Many bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the targeting of specific signaling pathways involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: Bromophenols have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), carbonic anhydrases (CAs), and protein tyrosine phosphatases (PTPs). Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases, glaucoma, and diabetes, respectively.

  • Kinase Inhibitors: The development of kinase inhibitors is a major focus in cancer therapy. The 4-aminoquinazoline core, which can be potentially synthesized from precursors derived from this compound, is a key pharmacophore in many approved kinase inhibitor drugs.

Experimental Protocols

The following are generalized experimental protocols for key reactions that can be adapted for this compound, based on procedures for structurally similar compounds.

Protocol 1: Synthesis of a Diaryl Ether via Ullmann Condensation (Analogous Reaction)

This protocol describes a typical Ullmann condensation for the synthesis of a diaryl ether from an aryl bromide and a phenol.

Reaction Scheme:

G A Ar-Br C Ar-O-Ar' A->C Cu catalyst, Base, High Temperature B Ar'-OH B->C

General Synthetic Route for Diaryl Ether Synthesis.

Materials:

  • This compound

  • Aryl alcohol (e.g., phenol, substituted phenol)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., cesium carbonate, potassium carbonate)

  • High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the aryl alcohol (1.2 mmol), cesium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Add a suitable ligand, such as 1,10-phenanthroline (0.2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Protocol 2: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling (Analogous Reaction)

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Reaction Scheme:

G A Ar-Br C Ar-Ar' A->C Pd catalyst, Base B Ar'-B(OH)2 B->C

General Synthetic Route for Biaryl Synthesis.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in the chosen solvent system (e.g., 10 mL of toluene and 2 mL of 2M aqueous sodium carbonate).

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for reactions involving bromophenol derivatives, which can be used as a reference for optimizing reactions with this compound.

Table 1: Representative Yields for Ullmann Condensation of Aryl Bromides with Phenols

Aryl BromidePhenolCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenolCuI / 1,10-phenanthrolineDMF1202485
4-Bromoanisole4-MethoxyphenolCuI / L-prolineDMSO901292
1-Bromo-4-nitrobenzenePhenolCu₂OPyridine1101878

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Aryl BromideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100695
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90891
2-Bromopyridine3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1101288

Table 3: Biological Activity of Representative Bromophenol Derivatives

Compound ClassTargetBiological ActivityReference CompoundIC₅₀ / Kᵢ
Diaryl EtherAcetylcholinesteraseInhibitionDonepezil5-50 nM (Kᵢ)
BiarylCarbonic Anhydrase IIInhibitionAcetazolamide10-100 nM (Kᵢ)
Phenoxyacetic Acid DerivativeA549 (Lung Cancer)CytotoxicityDoxorubicin1-10 µM (IC₅₀)

Mandatory Visualizations

Synthetic Workflow

G start This compound ether Etherification start->ether ullmann Ullmann Condensation start->ullmann suzuki Suzuki Coupling start->suzuki phenoxy Phenoxyacetic Acid Synthesis start->phenoxy ethers Substituted Ethers ether->ethers diaryl_ethers Diaryl Ethers ullmann->diaryl_ethers biaryls Biaryl Compounds suzuki->biaryls phenoxy_acids Phenoxyacetic Acid Derivatives phenoxy->phenoxy_acids bioactivity Biological Evaluation (e.g., Anticancer, Enzyme Inhibition) ethers->bioactivity diaryl_ethers->bioactivity biaryls->bioactivity phenoxy_acids->bioactivity

General experimental workflow for the synthesis and evaluation of fine chemicals from this compound.

Potential Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway that is often targeted in cancer therapy and could potentially be inhibited by derivatives of this compound, based on the known activities of similar compounds.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Potential Bromophenol Derivative Inhibitor Inhibitor->RTK

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel fine chemicals with potential applications in drug discovery. By leveraging established synthetic methodologies for related bromophenols, researchers can access a wide array of derivatives. The information and protocols provided in this document serve as a foundational guide for initiating research into the medicinal chemistry of this compound and its analogs. Further investigation is warranted to fully elucidate the synthetic utility and biological potential of this versatile precursor.

Troubleshooting & Optimization

Troubleshooting low yields in 4-Bromo-2,6-dichlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2,6-dichlorophenol and addressing challenges related to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 2,6-dichlorophenol. This typically involves the direct bromination of the phenol using elemental bromine or other brominating agents in a suitable solvent. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to the existing chloro substituents at the ortho positions, the bromination is directed to the para position.

Q2: My yield of this compound is significantly lower than expected. What are the most critical factors to investigate?

Low yields in this synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Ensure the 2,6-dichlorophenol is pure and dry. Impurities can lead to undesirable side reactions.

  • Brominating Agent: The choice and handling of the brominating agent are crucial. Elemental bromine should be handled with care due to its corrosive and toxic nature. Milder brominating agents like N-bromosuccinimide (NBS) can sometimes offer better control and selectivity.[1]

  • Reaction Temperature: Temperature control is critical. Exothermic reactions can lead to over-bromination or decomposition if not properly managed. Running the reaction at a lower temperature can improve selectivity.[1]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the regioselectivity of the reaction. Non-polar solvents like carbon disulfide or dichloromethane are often used to favor monobromination.[1]

  • Workup and Purification: Significant product loss can occur during the workup and purification stages. Inefficient extraction or losses during recrystallization or chromatography can drastically reduce the final yield.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Problem 1: The reaction is incomplete, and a significant amount of starting material (2,6-dichlorophenol) remains.

Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.
Inadequate Mixing Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture of reactants.
Deactivated Brominating Agent Use a fresh bottle of the brominating agent. If using bromine, ensure it has been stored properly to prevent decomposition.

Problem 2: The formation of multiple products is observed (e.g., on TLC or GC-MS), indicating side reactions.

Potential Cause Suggested Solution
Over-bromination (di- or tri-bromination) This can occur if the reaction conditions are too harsh. Reduce the reaction temperature and ensure the slow, dropwise addition of the brominating agent. Using a non-polar solvent can also help to moderate the reactivity.[1]
Formation of Isomeric Byproducts While the para-product is sterically favored, some ortho-bromination may occur. The choice of solvent and brominating agent can influence regioselectivity. Using a bulky brominating agent or a non-polar solvent can enhance para-selectivity.[2]

Problem 3: Significant product loss during workup and purification.

Potential Cause Suggested Solution
Incomplete Extraction Ensure the correct pH of the aqueous layer during extraction to keep the phenolic product in the organic phase. Perform multiple extractions with a suitable organic solvent.
Product Dissolved in Wash Solutions Minimize the volume of washing solutions. Use cold solvents for washing to reduce the solubility of the product.
Losses during Recrystallization Use a minimal amount of hot solvent for recrystallization to avoid the product remaining in the mother liquor. Cool the solution slowly to maximize crystal formation.
Decomposition on Silica Gel Brominated phenols can sometimes be sensitive to silica gel chromatography. Consider using a less acidic grade of silica gel or deactivating it with a small amount of a non-polar solvent before use.

Quantitative Data Summary

The following table summarizes reported yields for the bromination of substituted phenols under various conditions, providing a benchmark for expected outcomes.

Starting MaterialBrominating AgentSolventTemperatureYield (%)Reference
2-ChlorophenolBromineCarbon TetrachlorideRoom Temp.87[3]
2,5-DichlorophenolBromineChlorobenzene5-15°C98[3][4]
2,6-DifluorophenolBromineCarbon DisulfideRefluxNot specified[5]
PhenolKBr/KBrO₃Acetic Acid/WaterNot specifiedMonobrominated[1]
2,6-di-tert-butylphenolBromineDichloromethane0°C76[6]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 4-bromo-2,6-difluorophenol and general procedures for phenol bromination.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichlorophenol (1 equivalent) in a dry, non-polar solvent such as carbon disulfide or dichloromethane.

  • Bromination: Prepare a solution of bromine (1 equivalent) in the same solvent. Cool the flask containing the 2,6-dichlorophenol solution in an ice bath to 0-5°C. Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a solution of sodium metabisulfite to quench any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound 2,6-Dichlorophenol 2,6-Dichlorophenol This compound This compound 2,6-Dichlorophenol->this compound Main Reaction (Para-substitution) 2-Bromo-6-chlorophenol_byproduct Ortho-Bromination Byproduct 2,6-Dichlorophenol->2-Bromo-6-chlorophenol_byproduct Side Reaction (Ortho-substitution) Bromine (Br2) Bromine (Br2) Bromine (Br2)->this compound Bromine (Br2)->2-Bromo-6-chlorophenol_byproduct

Caption: Synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/GC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes side_products Side Products Formed check_reaction->side_products No optimize_reaction Optimize Reaction Conditions: - Increase Time/Temp - Check Reagents incomplete_reaction->optimize_reaction optimize_selectivity Optimize for Selectivity: - Lower Temperature - Change Solvent - Milder Brominating Agent side_products->optimize_selectivity workup_issue Product Loss During Workup? optimize_workup Optimize Workup/Purification: - Adjust pH - Use Cold Solvents - Minimize Recrystallization Solvent workup_issue->optimize_workup Yes end Improved Yield workup_issue->end No optimize_reaction->workup_issue optimize_selectivity->workup_issue optimize_workup->end

Caption: Troubleshooting workflow for low yields.

References

Technical Support Center: Optimization of Reaction Conditions for Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for halogenated phenols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in phenol halogenation.

Frequently Asked Questions (FAQs)

Q1: Why is my phenol halogenation reaction resulting in multiple halogenated products instead of a single desired product?

A1: Polysubstitution is a common issue in phenol halogenation due to the strong activating effect of the hydroxyl (-OH) group, which makes the aromatic ring highly reactive.[1][2][3] The choice of solvent plays a crucial role. Polar solvents, such as water, can facilitate the ionization of phenol to the more reactive phenoxide ion, leading to the formation of trisubstituted products like 2,4,6-tribromophenol when using bromine water.[3][4] To favor monosubstitution, it is recommended to use a non-polar solvent.[1][5][6]

Q2: How can I control the regioselectivity (ortho vs. para substitution) of my halogenation reaction?

A2: The hydroxyl group is an ortho, para-director.[3][7] Achieving high regioselectivity can be challenging. Generally, the para position is sterically less hindered and often favored.[5] Running the reaction at low temperatures can improve selectivity for the para isomer.[7] For specific ortho-selectivity, specialized catalytic systems, such as certain ammonium salts with N-halosuccinimides, have been developed.[8]

Q3: Is a Lewis acid catalyst necessary for the halogenation of phenols?

A3: No, unlike the halogenation of benzene, a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is typically not required for the halogenation of phenol.[1][7][9] The -OH group strongly activates the benzene ring, making it sufficiently nucleophilic to react directly with halogens.[9][10]

Q4: My reaction is sluggish or not proceeding to completion. What are the potential causes?

A4: Several factors could contribute to a slow or incomplete reaction. These include:

  • Low Temperature: While low temperatures can improve selectivity, they can also decrease the reaction rate. A modest increase in temperature may be necessary.[11]

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate.

  • Deactivated Substrate: If your phenol has strongly electron-withdrawing substituents, its reactivity will be reduced. In such cases, a more reactive halogenating agent or a catalyst might be needed.

  • pH of the Medium: For some bromination reactions, the pH can significantly affect the rate by influencing the generation of the active electrophilic bromine species.[12]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Halogenated Phenol 1. Reaction conditions are too mild (e.g., low temperature).2. Insufficient amount of halogenating agent.3. Decomposition of starting material or product.1. Gradually increase the reaction temperature while monitoring for side products.2. Increase the equivalents of the halogenating agent.3. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.
Formation of Polyhalogenated Products 1. Use of a polar solvent (e.g., water, methanol).2. High concentration of the halogenating agent.3. Elevated reaction temperature.1. Switch to a non-polar solvent such as carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄).[1][6]2. Use one equivalent of the halogenating agent.[7]3. Conduct the reaction at a lower temperature (e.g., < 5°C).[7]
Poor Regioselectivity (mixture of ortho and para isomers) 1. Steric and electronic effects leading to a mixture of products.2. Reaction temperature is too high.1. Lower the reaction temperature to favor the thermodynamically more stable para isomer.2. Consider using a bulkier halogenating agent which may favor para substitution due to steric hindrance.3. For ortho-selectivity, investigate specialized catalytic methods.[8]
Formation of Undesired Side Products (e.g., oxidation products) 1. Use of harsh reaction conditions (e.g., strong oxidizing agents, high temperatures).2. Presence of impurities in the starting materials.1. Use milder halogenating agents (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)).[7]2. Lower the reaction temperature.3. Purify starting materials before the reaction.

Experimental Protocols

Protocol 1: Monobromination of Phenol in a Non-Polar Solvent

This protocol is designed to favor the formation of monobromophenols.

Materials:

  • Phenol

  • Bromine (Br₂)

  • Carbon disulfide (CS₂)

  • Sodium thiosulfate solution (for quenching)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve phenol in carbon disulfide in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5°C.[7]

  • Slowly add one equivalent of bromine dissolved in a small amount of carbon disulfide to the stirred solution over 30 minutes.

  • Continue stirring the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography to separate the ortho and para isomers.

Protocol 2: Tribromination of Phenol using Bromine Water

This protocol leads to the formation of 2,4,6-tribromophenol.

Materials:

  • Phenol

  • Bromine water (saturated solution of bromine in water)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of phenol in water in a beaker or flask with a magnetic stir bar.

  • At room temperature, add bromine water dropwise to the stirred phenol solution.

  • Continue adding bromine water until the bromine color persists, indicating the reaction is complete. A white precipitate of 2,4,6-tribromophenol will form.[3]

  • Filter the precipitate, wash with cold water to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,4,6-tribromophenol.

Data Presentation

Table 1: Effect of Solvent on the Bromination of Phenol
Solvent Polarity Typical Product(s) Reference(s)
Water (H₂O)High2,4,6-Tribromophenol[3][4]
Carbon Disulfide (CS₂)LowMixture of o-bromophenol and p-bromophenol[1][5][6]
Chloroform (CHCl₃)LowMixture of o-bromophenol and p-bromophenol[1][5]
Carbon Tetrachloride (CCl₄)LowMonohalogenated products[6]
Table 2: Influence of Temperature on the Sulfonation of Phenol (Illustrative Example of Temperature Effect)
Reaction Temperature Major Product Reference(s)
Low Temperatureo-hydroxy benzene sulphonic acid[6]
High Temperature (370K)p-hydroxy benzene sulphonic acid[6]

Visualizations

experimental_workflow cluster_start Start cluster_decision Key Decisions cluster_outcome Expected Outcome start Define Desired Product (Mono- vs. Poly-halogenated) solvent Select Solvent start->solvent temp Set Temperature solvent->temp Non-Polar (e.g., CS2) poly Polyhalogenated Product solvent->poly Polar (e.g., H2O) reagent Choose Halogenating Agent temp->reagent Low Temp (<5°C) mono Monohalogenated Product temp->mono High Temp reagent->mono 1 equivalent reagent->poly Excess

Caption: Decision workflow for controlling the extent of phenol halogenation.

troubleshooting_flow start Problem Encountered issue1 Polysubstitution? start->issue1 issue2 Low Yield? start->issue2 issue3 Poor Regioselectivity? start->issue3 sol1 Use Non-Polar Solvent (e.g., CS2, CHCl3) issue1->sol1 Yes sol2 Lower Reaction Temperature issue1->sol2 Yes sol3 Use 1 eq. of Halogenating Agent issue1->sol3 Yes sol4 Increase Temperature Gradually issue2->sol4 Yes sol5 Increase Equivalents of Reagent issue2->sol5 Yes sol6 Optimize Catalyst Loading issue2->sol6 Yes sol7 Lower Temperature for Para-selectivity issue3->sol7 Yes

Caption: Troubleshooting flowchart for common issues in phenol halogenation.

References

Technical Support Center: Purification of Crude 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-2,6-dichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most probable impurities in crude this compound, typically synthesized by the bromination of 2,6-dichlorophenol, include:

  • Unreacted 2,6-dichlorophenol: The starting material for the synthesis.

  • Isomeric byproducts: Such as other brominated dichlorophenols. The formation of isomers is a common issue in the halogenation of phenols.

  • Over-brominated products: Such as dibrominated dichlorophenols, if the reaction conditions are not carefully controlled.

  • Residual solvents: From the reaction and initial work-up.

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: Based on its physical properties and the behavior of similar halogenated phenols, a good starting point for recrystallization is to use a single solvent system where the compound is soluble at high temperatures and poorly soluble at low temperatures. Methanol is a promising candidate. Alternatively, a two-solvent system, such as ethanol/water or hexane/ethyl acetate, could be effective. Small-scale solubility tests are recommended to determine the optimal solvent system.

Q3: How can I monitor the progress of the purification by column chromatography?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation. Use a suitable mobile phase, such as a mixture of hexanes and ethyl acetate, to achieve good separation between this compound and its potential impurities. The spots can be visualized under UV light (254 nm) as halogenated phenols often show UV absorbance. Staining with a phosphomolybdic acid or potassium permanganate solution can also be used for visualization.

Q4: My purified this compound is discolored. What could be the cause and how can I fix it?

A4: Discoloration in phenols is often due to the formation of colored oxidation products. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. If your purified product is discolored, you can try treating a solution of the compound with a small amount of activated charcoal before a final recrystallization step.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound (64-65°C). The compound is impure, leading to a melting point depression.- Use a lower boiling point solvent or a solvent mixture. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. - Re-purify the material by column chromatography to remove impurities before attempting recrystallization.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again. - Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly. - Cool the solution to a lower temperature (e.g., in an ice-salt bath or freezer).
Low recovery of purified crystals. Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the filtrate for a longer period and at a lower temperature. - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the desired product from an impurity. The polarity of the mobile phase is too high or too low. The column was overloaded with the crude material. The column was not packed properly, leading to channeling.- Optimize the mobile phase composition by running several TLCs with different solvent ratios (e.g., varying the percentage of ethyl acetate in hexanes). - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. - Repack the column carefully, ensuring a uniform and compact bed of silica gel.
The product is eluting too quickly (high Rf). The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The product is not eluting from the column (low Rf). The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, can be effective.
Streaking or tailing of the spot on TLC and broad peaks from the column. The compound is acidic and is interacting strongly with the slightly acidic silica gel. The sample was overloaded on the TLC plate or column.- Add a small amount of a modifying agent to the mobile phase, such as 0.1-1% acetic acid, to suppress the ionization of the phenolic proton and reduce tailing. - Ensure the sample is loaded in a narrow band and is not too concentrated.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₃BrCl₂O
Molecular Weight241.90 g/mol
Melting Point64-65 °C
Boiling Point247 °C
AppearanceOff-white powder
SolubilitySoluble in methanol

Table 2: Comparison of Purification Techniques

TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%70-90%Simple, scalable, can yield high-purity crystalline material.May not be effective for removing impurities with similar solubility; risk of "oiling out".
Column Chromatography >99%60-85%Can separate compounds with very similar properties; adaptable to a wide range of polarities.More time-consuming and requires more solvent than recrystallization; yield can be lower due to losses on the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent and conditions should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Methanol is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for TLC that gives a good separation of the desired product from impurities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The target Rf for the product should be around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to room temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry mother_liquor Mother Liquor filter->mother_liquor pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis for Mobile Phase Selection start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals poor_separation Poor Separation? chromatography->poor_separation no_elution No Elution? chromatography->no_elution solution1 Change Solvent/ Add Seed Crystal oiling_out->solution1 Yes solution2 Concentrate/ Add Anti-solvent no_crystals->solution2 Yes solution3 Optimize Mobile Phase/ Reduce Load poor_separation->solution3 Yes solution4 Increase Mobile Phase Polarity no_elution->solution4 Yes

Caption: Logical relationship for troubleshooting common purification issues.

Technical Support Center: Bromination Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in your experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during bromination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The reaction mixture has become thick, solidified, or has formed a polymer.

  • Q: What is causing my reaction to polymerize?

    • A: Thickening or solidification of your reaction mixture often indicates polymerization. This can be triggered by two primary mechanisms: radical polymerization and acid-catalyzed polymerization.[1] Heat, light, or impurities can initiate radical polymerization, while the generation of hydrogen bromide (HBr) as a byproduct can catalyze the polymerization of sensitive substrates.[1]

  • Q: How can I prevent radical polymerization?

    • A: To mitigate radical polymerization, you can implement the following strategies:

      • Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath. Higher temperatures can promote the formation of radical species.[1]

      • Exclusion of Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil to prevent photo-initiation of radical pathways.[1][2]

      • Use of Radical Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture before introducing the brominating agent. These compounds scavenge free radicals as they form.[1]

  • Q: How can I prevent acid-catalyzed polymerization?

    • A: To counter acid-catalyzed polymerization due to HBr byproduct formation, consider the following:

      • Use of an Acid Scavenger: Add a non-nucleophilic base, such as sodium carbonate or barium carbonate, to the reaction mixture to neutralize HBr as it is formed.[1]

      • Slow Addition of Bromine: Add the bromine solution dropwise and slowly. This prevents a localized buildup of HBr and helps to control the reaction's exothermicity.[1]

Issue 2: My yield is low, and I'm observing multiple unexpected products.

  • Q: Besides polymerization, what other side reactions could be lowering my yield?

    • A: Low yields can be attributed to several competing side reactions. Allylic or benzylic bromination can compete with the desired addition to a double bond, especially at higher temperatures or when exposed to UV light.[1][3] Oxidation of the substrate can also be a side reaction with electrophilic bromination.[3] For aromatic compounds, polybromination is a common issue, where more than one bromine atom is added to the aromatic ring.[4]

  • Q: How can I improve the selectivity of my bromination reaction and avoid polybromination?

    • A: To achieve selective monobromination, especially in highly activated systems like anilines and phenols, consider these strategies:[4][5]

      • Use of Protecting Groups: For highly activating groups like amines, acetylation to form a less activating acetamido group can allow for controlled, selective bromination.[4]

      • Choice of Solvent: Using a less polar solvent, such as carbon disulfide (CS₂), can decrease the ionization of bromine and reduce its electrophilicity, which may favor monobromination.[4]

      • Milder Brominating Agents: Instead of elemental bromine, consider using N-Bromosuccinimide (NBS), pyridinium hydrobromide perbromide (PHP), or phenyltrimethylammonium perbromide (PTAB) for better control.[5][6]

  • Q: I'm seeing byproducts that suggest the presence of water in my reaction. What are these, and how can I avoid them?

    • A: The presence of water can lead to the formation of bromohydrins as byproducts when reacting with alkenes.[1][7] To minimize this, it is crucial to use anhydrous solvents and reagents.[1]

Data Presentation: Minimizing Byproducts

The following table summarizes key strategies for minimizing common byproducts in bromination reactions and their typical effects.

Byproduct TypeCommon CauseMinimization StrategyExpected Outcome
Polymers Radical or acid-catalyzed polymerization[1]Low temperature (0-5°C), exclusion of light, use of radical inhibitors (e.g., BHT, 0.01-0.1 wt%), use of an acid scavenger (e.g., Na₂CO₃)[1]Significant reduction or elimination of polymer formation, leading to a cleaner reaction mixture and improved yield.
Polybrominated Species Highly activated substrates (e.g., phenols, anilines)[4][5]Use of protecting groups (e.g., acetylation of amines), milder brominating agents (e.g., NBS), less polar solvents (e.g., CS₂)[4]Increased selectivity for monobrominated products.
Bromohydrins Presence of water in the reaction with alkenes[1][7]Use of anhydrous solvents and reagents[1]Prevention of bromohydrin formation, leading to the desired dibromo product.
Allylic/Benzylic Bromination High temperature or UV light exposure[1]Lower reaction temperature, exclusion of light[1]Favoring of addition reactions over substitution at allylic/benzylic positions.
Oxidation Products Strong oxidizing conditions of some brominating agents[3]Use of the least reactive Br+ source necessary for the transformation[3]Minimized formation of oxidized byproducts.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polymerization in Alkene Bromination

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkene in an anhydrous solvent like dichloromethane (DCM). If radical polymerization is a concern, wrap the flask in aluminum foil.[1]

  • Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.[1]

  • Acid Scavenger (Optional): If acid-catalyzed polymerization is anticipated, add a non-nucleophilic base like sodium carbonate to the alkene solution.[1]

  • Bromine Addition: Prepare a solution of bromine in anhydrous DCM and place it in the addition funnel.

  • Reaction: Add the bromine solution dropwise to the stirred alkene solution over 30-60 minutes. It is critical to maintain the reaction temperature below 5 °C throughout the addition. The disappearance of bromine's reddish-brown color typically indicates its consumption.[1]

  • Workup: After the addition is complete, continue stirring for a short period. Quench the reaction with a solution of sodium bisulfite to remove any excess bromine. Proceed with standard aqueous workup and purification.[4]

Protocol 2: Selective Monobromination of an Activated Aromatic Compound (p-Aminobenzoic Acid Example)

  • Protection Step (Acetylation):

    • In a fume hood, dissolve p-aminobenzoic acid in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with stirring.

    • Gently heat the mixture to ensure the reaction goes to completion.

    • Pour the warm mixture into ice-cold water to precipitate the N-acetyl-p-aminobenzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.[4]

  • Bromination Step:

    • Dissolve the dried N-acetyl-p-aminobenzoic acid in glacial acetic acid and cool the solution in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture into cold water to precipitate the crude 4-acetamido-3-bromobenzoic acid.

    • Collect the product by vacuum filtration, wash thoroughly with water, and then dry. A wash with a sodium bisulfite solution can be used to remove excess bromine.[4]

  • Deprotection Step (Hydrolysis):

    • Reflux the crude 4-acetamido-3-bromobenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Monitor the reaction by TLC until hydrolysis is complete.

    • If acid hydrolysis was used, neutralize the solution with a base to precipitate the product. If base hydrolysis was used, acidify the solution to precipitate the 4-amino-3-bromobenzoic acid.[4]

Visualizations

Troubleshooting_Bromination Start Start: Unsuccessful Bromination Issue Identify Primary Issue Start->Issue Polymerization Polymerization/ Solidification Issue->Polymerization Thickening LowYield Low Yield/ Multiple Products Issue->LowYield Impure RadicalPoly Radical Polymerization? Polymerization->RadicalPoly Check Initiators AcidPoly Acid-Catalyzed Polymerization? Polymerization->AcidPoly Check pH PolyBrom Polybromination? LowYield->PolyBrom Aromatic Substrate? OtherSideRxn Other Side Reactions? LowYield->OtherSideRxn Alkene/Other? RadicalPoly->AcidPoly No Sol_Radical Implement: - Low Temp (0-5°C) - Exclude Light - Radical Inhibitor RadicalPoly->Sol_Radical Yes Sol_Acid Implement: - Acid Scavenger - Slow Reagent Addition AcidPoly->Sol_Acid Yes End Successful Bromination Sol_Radical->End Sol_Acid->End PolyBrom->OtherSideRxn No Sol_PolyBrom Implement: - Protecting Groups - Milder Brominating Agent - Less Polar Solvent PolyBrom->Sol_PolyBrom Yes Sol_Other Implement: - Anhydrous Conditions - Optimize Temperature OtherSideRxn->Sol_Other Yes Sol_PolyBrom->End Sol_Other->End

Caption: Troubleshooting workflow for common bromination reaction issues.

Byproduct_Identification_Workflow Start Crude Reaction Mixture TLC 1. Thin Layer Chromatography (TLC) - Visualize spots with UV and/or stain Start->TLC MultipleSpots Multiple Spots Observed? TLC->MultipleSpots Purification 2. Purification - Column Chromatography - Recrystallization - Distillation MultipleSpots->Purification Yes IsolatedProduct Isolated Product(s) & Byproduct(s) MultipleSpots->IsolatedProduct No (Clean Reaction) Purification->IsolatedProduct Spectroscopy 3. Spectroscopic Analysis IsolatedProduct->Spectroscopy NMR NMR (¹H, ¹³C) - Determine structure and connectivity Spectroscopy->NMR MS Mass Spectrometry (GC-MS, LC-MS) - Determine molecular weight and isotopic pattern (for Br) Spectroscopy->MS IR IR Spectroscopy - Identify functional groups Spectroscopy->IR Identification Structure of Byproduct(s) Identified NMR->Identification MS->Identification IR->Identification

Caption: Workflow for the identification of byproducts in bromination reactions.

References

Preventing decomposition of 4-Bromo-2,6-dichlorophenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the decomposition of 4-Bromo-2,6-dichlorophenol during chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and successful reaction of this critical reagent.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during reactions with this compound, focusing on identifying the root cause and providing actionable solutions.

Observed Issue Potential Cause(s) Recommended Solutions
Reaction mixture turns dark (brown, purple, or black) Oxidative Decomposition: Phenols are susceptible to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities. This leads to the formation of highly colored quinone-type byproducts and polymeric materials.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. 2. Degas Solvents: Use solvents that have been thoroughly degassed. 3. Add Antioxidants: Introduce a radical scavenger like Butylated Hydroxytoluene (BHT) to the reaction mixture.
Low or no yield of the desired product 1. Decomposition of Starting Material: The phenol may have degraded before or during the reaction. 2. Unidentified Side Reactions: Formation of unexpected byproducts consumes the starting material.1. Verify Starting Material Purity: Check the purity of this compound before use. 2. Implement Preventative Measures: Utilize an inert atmosphere, antioxidants, or protecting groups as detailed in the protocols below. 3. Analyze Crude Mixture: Use techniques like GC-MS or LC-MS to identify major byproducts and understand decomposition pathways.
Formation of multiple, difficult-to-separate byproducts 1. Radical Reactions: Free radical chain reactions can lead to a complex mixture of products. 2. Reductive Dehalogenation: Loss of bromine or chlorine atoms can occur, leading to undesired halogenated phenol variants.1. Radical Scavengers: Employ antioxidants like BHT to inhibit radical pathways. 2. Protecting Groups: Protect the phenolic hydroxyl group to prevent it from initiating or participating in side reactions. Silyl ethers (e.g., TBDMS) are a good option. 3. Optimize Reaction Conditions: Carefully control temperature and reaction time to minimize byproduct formation.
Inconsistent reaction outcomes Variability in Reagent/Solvent Quality: Traces of oxygen, water, or metal impurities can catalyze decomposition.1. Use High-Purity Reagents and Solvents: Ensure all chemicals are of appropriate grade and solvents are anhydrous and degassed. 2. Consistent Experimental Setup: Standardize procedures for setting up reactions under inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to decomposition?

A1: this compound, like many phenols, is susceptible to decomposition primarily through oxidation. The phenolic hydroxyl group can be readily oxidized, especially under basic conditions, forming a phenoxide ion which is even more sensitive to oxidation. This process can be initiated by atmospheric oxygen, light, or trace metal contaminants, leading to the formation of colored quinones and polymeric byproducts. The presence of halogen substituents can also influence the reactivity and potential for side reactions like reductive dehalogenation.

Q2: What are the primary strategies to prevent the decomposition of this compound?

A2: The three main strategies to prevent decomposition are:

  • Exclusion of Oxygen: Working under an inert atmosphere (e.g., nitrogen or argon) is the most direct way to prevent oxidation.

  • Use of Antioxidants: Adding a small amount of a radical scavenger, such as Butylated Hydroxytoluene (BHT), can inhibit oxidative decomposition pathways.

  • Protection of the Hydroxyl Group: Temporarily converting the phenolic hydroxyl group into a less reactive functional group (a protecting group), such as a silyl ether, can prevent it from participating in unwanted side reactions.

Q3: When should I use a protecting group for this compound?

A3: A protecting group is recommended when the phenolic hydroxyl group is incompatible with the reaction conditions or reagents being used. For example, in reactions involving strong bases, organometallic reagents, or when the hydroxyl group could interfere with the desired transformation, protection is advisable. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are often a good choice due to their ease of installation and removal under specific conditions.[1]

Q4: What are the common decomposition products of this compound?

A4: Common decomposition products arise from oxidation and dehalogenation. Oxidative degradation can lead to the formation of corresponding benzoquinones and subsequently, complex polymeric materials. Reductive dehalogenation can result in the formation of 2,6-dichlorophenol, 4-bromo-2-chlorophenol, or other partially dehalogenated phenols.[2][3]

Q5: How can I monitor the decomposition of this compound in my reaction?

A5: You can monitor the stability of this compound and the progress of your reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The appearance of new, often colored, spots on a TLC plate or unexpected peaks in an HPLC or GC-MS chromatogram can indicate decomposition.

Experimental Protocols

Protocol 1: General Procedure for Reactions Under Inert Atmosphere

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere to minimize oxidation.

Materials:

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Nitrogen or Argon gas source with a manifold or balloon setup

  • Degassed solvents

  • Syringes and needles

Procedure:

  • Glassware Preparation: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Initial Setup: Add this compound and any other solid reagents to the reaction flask.

  • Inerting the Flask: Seal the flask with a rubber septum and purge with inert gas for 5-10 minutes. If using a balloon, insert a needle connected to the balloon and a vent needle to allow for gas exchange.

  • Solvent and Reagent Addition: Add degassed solvents and liquid reagents via syringe through the septum.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction.

Inert_Atmosphere_Workflow start Start prep_glassware Prepare Dry Glassware start->prep_glassware add_solids Add Solid Reagents prep_glassware->add_solids inert_flask Inert Flask with N2/Ar add_solids->inert_flask add_liquids Add Degassed Solvents/ Liquid Reagents via Syringe inert_flask->add_liquids run_reaction Run Reaction under Positive Inert Gas Pressure add_liquids->run_reaction end End run_reaction->end

Inert Atmosphere Reaction Workflow
Protocol 2: Use of Butylated Hydroxytoluene (BHT) as an Antioxidant

This protocol describes the use of BHT as a radical scavenger to prevent oxidative decomposition.

Procedure:

  • Follow the general procedure for setting up a reaction under an inert atmosphere (Protocol 1).

  • Prior to adding other reagents, add a catalytic amount of Butylated Hydroxytoluene (BHT) (typically 1-5 mol%) to the reaction flask containing this compound.

  • Proceed with the addition of solvents and other reagents as required by your specific reaction.

Note: BHT is a phenolic antioxidant that acts as a terminating agent, suppressing autoxidation by converting peroxy radicals to hydroperoxides.[7]

Protocol 3: Protection of the Phenolic Hydroxyl as a TBDMS Ether

This protocol details the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-protected this compound.

Deprotection: The TBDMS group can be readily removed using fluoride sources like tetrabutylammonium fluoride (TBAF) in THF or under acidic conditions.[8][9]

Protection_Deprotection_Pathway phenol This compound protected_phenol TBDMS-Protected Phenol phenol->protected_phenol Protection (TBDMS-Cl, Imidazole, DMF) deprotected_phenol This compound protected_phenol->deprotected_phenol Deprotection (TBAF, THF or Acid)

Protection and Deprotection Pathway

Quantitative Data Summary

The following table summarizes the relative stability of common silyl ether protecting groups, which can be applied to this compound. Increased steric bulk around the silicon atom generally enhances stability.

Silyl Ether Relative Stability in Acidic Media Relative Stability in Basic Media Cleavage Conditions
TMS (Trimethylsilyl)Very LabileLabileMild acid or base (e.g., K₂CO₃ in MeOH)
TES (Triethylsilyl)More stable than TMSMore stable than TMSStronger acid or fluoride source
TBDMS/TBS (tert-Butyldimethylsilyl)Stable to mild acidsStable to aqueous basesStronger acid (e.g., CSA) or TBAF
TIPS (Triisopropylsilyl)Highly stableHighly stableTBAF (slower) or strong acid
TBDPS (tert-Butyldiphenylsilyl)Very high stabilityComparably stable to TBDMSTBAF (requires longer reaction times)

Data adapted from literature on silyl ether stability.[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting an appropriate strategy to prevent the decomposition of this compound.

Decision_Tree start Reaction with This compound q1 Are reagents/conditions O2 sensitive? start->q1 inert Use Inert Atmosphere q1->inert Yes q2 Is the phenolic -OH incompatible with reagents? q1->q2 No inert->q2 protect Use Protecting Group (e.g., TBDMS) q2->protect Yes antioxidant Consider adding Antioxidant (BHT) q2->antioxidant No proceed Proceed with Reaction protect->proceed antioxidant->proceed

Decision Tree for Preventing Decomposition

This technical support center provides a foundational understanding and practical guidance for working with this compound. For specific and complex cases, further literature review and small-scale optimization experiments are always recommended.

References

Technical Support Center: Production of 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Bromo-2,6-dichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the direct electrophilic bromination of 2,6-dichlorophenol. This reaction typically employs elemental bromine as the brominating agent in the presence of a suitable solvent. The key challenge lies in achieving high regioselectivity for the para-position relative to the hydroxyl group.

Q2: What are the primary challenges in scaling up the production of this compound?

A2: Scaling up the production of this compound presents several challenges:

  • Isomer Formation: The primary challenge is controlling the regioselectivity of the bromination to minimize the formation of unwanted isomers.

  • Reaction Exothermicity: The bromination of phenols is an exothermic reaction. Inadequate heat management at a larger scale can lead to temperature spikes, promoting side reactions and reducing selectivity.

  • Mixing Efficiency: Ensuring homogenous mixing of the reactants is crucial for consistent reaction progress and to avoid localized areas of high bromine concentration, which can lead to over-bromination.

  • Byproduct Removal: Purification of the final product to remove unreacted starting material, isomers, and other byproducts can be challenging at an industrial scale.

  • Material Handling: The safe handling of large quantities of corrosive and toxic materials like bromine and chlorinated phenols is a critical consideration.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: The main byproduct of concern is the formation of other brominated isomers. While the two ortho positions to the hydroxyl group are sterically hindered by the chlorine atoms, some degree of bromination at other positions on the aromatic ring can occur, especially under harsh reaction conditions. Over-bromination to form dibromo- or tribromo- derivatives is also a possibility if the stoichiometry and reaction conditions are not carefully controlled.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical methods for monitoring the progress of the bromination reaction and determining the purity of the final product. These techniques can effectively separate the desired product from the starting material and various isomers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time.- Ensure stoichiometric amount of bromine has been added.- Check the quality and activity of the catalyst, if used.
Sub-optimal reaction temperature.- Optimize the reaction temperature. Lower temperatures often favor higher selectivity.
Poor mixing.- Improve agitation to ensure homogeneity of the reaction mixture.
High Levels of Impurities (Isomer Formation) High reaction temperature.- Lower the reaction temperature. Bromination of phenols is often carried out at temperatures between 0°C and room temperature to enhance para-selectivity.
Incorrect solvent.- Use a non-polar or moderately polar aprotic solvent. Solvents like dichloromethane or carbon tetrachloride are commonly used.
Absence of a catalyst or use of an inappropriate catalyst.- Consider the use of a mild Lewis acid catalyst or a phase transfer catalyst to improve selectivity. For related compounds, catalysts like triethylamine hydrochloride have been shown to reduce isomer formation.[1]
Reaction Runaway (Uncontrolled Temperature Increase) Inadequate cooling capacity for the scale of the reaction.- Ensure the cooling system is appropriately sized for the reactor volume and the exothermicity of the reaction.- Reduce the rate of bromine addition.
Rate of bromine addition is too fast.- Add the bromine solution dropwise or at a controlled, slow rate to manage the heat generated.
Difficulty in Product Isolation/Purification Product co-crystallizes with impurities.- Optimize the recrystallization solvent system. A solvent mixture may be required to achieve good separation.- Consider a multi-step purification process, such as a combination of distillation and crystallization.
Emulsion formation during aqueous work-up.- Add a small amount of brine to the aqueous layer to break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory or plant conditions.

Materials:

  • 2,6-Dichlorophenol

  • Elemental Bromine

  • Dichloromethane (or other suitable solvent)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, dissolve 2,6-dichlorophenol in dichloromethane in a reaction vessel equipped with a stirrer, a dropping funnel, and a thermometer.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add a solution of elemental bromine in dichloromethane dropwise to the cooled reaction mixture while maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to yield pure this compound.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity of this compound (Illustrative Data)

Reaction Temperature (°C)Yield (%)Purity (%) (by HPLC)
-58598
09097
108895
25 (Room Temp)8292

Note: This data is illustrative and serves to demonstrate the general trend of how temperature can affect the outcome of the reaction. Actual results may vary.

Visualizations

Synthesis_Pathway DCP 2,6-Dichlorophenol reaction_node Bromination (0-5 °C) DCP->reaction_node Br2 Bromine (Br2) Br2->reaction_node Solvent Solvent (e.g., CH2Cl2) Solvent->reaction_node Product This compound HBr HBr reaction_node->Product reaction_node->HBr Troubleshooting_Workflow start Low Yield or Purity Issue check_temp Is reaction temperature within optimal range (0-5°C)? start->check_temp check_mixing Is agitation sufficient for homogenous mixing? check_temp->check_mixing Yes adjust_temp Adjust and maintain low temperature check_temp->adjust_temp No check_reagents Are reagents pure and stoichiometry correct? check_mixing->check_reagents Yes improve_mixing Increase stirring speed or use a more efficient stirrer check_mixing->improve_mixing No verify_reagents Verify reagent quality and recalculate stoichiometry check_reagents->verify_reagents No end Problem Resolved check_reagents->end Yes adjust_temp->check_mixing improve_mixing->check_reagents verify_reagents->end

References

Resolving common issues in Suzuki-Miyaura coupling with brominated phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving brominated phenols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Suzuki-Miyaura coupling of brominated phenols in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura reaction with a brominated phenol is resulting in a low yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings of brominated phenols can stem from several factors:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of the palladium catalyst into the carbon-bromine bond, can be sluggish. This is particularly true for electron-rich aryl bromides, as the hydroxyl group of the phenol makes the aromatic ring electron-rich.[1]

  • Catalyst Deactivation or Poisoning: The palladium catalyst can become deactivated over the course of the reaction. Impurities in starting materials or solvents, such as sulfur compounds, can act as catalyst poisons.[2][3] The formation of palladium black is an indicator of catalyst decomposition.[4]

  • Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product. Common side reactions include protodeboronation, dehalogenation, and homocoupling.[5][6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical parameters that can significantly impact the reaction outcome.[4][7][8]

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following optimization strategies:

  • Catalyst and Ligand Selection:

    • For electron-rich brominated phenols, using electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition step.[1][4][9]

    • Ensure your palladium source is active. Older palladium acetate [Pd(OAc)₂] may be less effective, and a more robust catalyst like Pd(PPh₃)₄ might be a better choice.[10]

  • Base and Solvent Screening: The choice of base and solvent is crucial and often substrate-dependent. A screening of different combinations is recommended.[4][11] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) in solvents like dioxane, THF, or toluene, often with some water added.[4][5][12]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[8][13] An optimal temperature, often between 80-120°C, should be determined experimentally.[12]

Issue 2: Presence of Side Products

Q3: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A3: The most common side reactions are protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.[5]

    • Identification: This side reaction leads to the formation of an arene (Ar-H) from the boronic acid.[5]

    • Mitigation: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6] Using boronic esters (e.g., pinacol esters) can also increase stability and prevent protodeboronation.[4]

  • Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene, replacing the bromine with a hydrogen atom.[13]

    • Identification: This can be detected by techniques like GC-MS or NMR, which will show a product with a mass corresponding to the arene.[13]

    • Mitigation: This can be influenced by the choice of base and solvent.[14] Screening different bases and ensuring anhydrous conditions (if the protocol allows) can help.[14]

  • Homocoupling: This results in a biaryl product formed from two molecules of the boronic acid.

    • Mitigation: Ensure an inert atmosphere to exclude oxygen. Adding the aryl bromide in a slight excess can also help to minimize homocoupling of the boronic acid.[15]

Issue 3: Catalyst and Reagent Issues

Q4: How do I know if my catalyst or reagents are the problem?

A4: The quality and handling of your catalyst and reagents are critical for a successful reaction.

  • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[4] It is recommended to use fresh, high-quality catalysts.

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst.[2] For example, sulfur-containing impurities are known catalyst poisons.[2][3] Traces of precursors in solvents like THF can also inhibit the reaction.[16]

  • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can lead to side reactions and catalyst deactivation.[17] It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[5][15]

Data Presentation: Optimizing Reaction Parameters

The choice of base and solvent significantly impacts the outcome of the Suzuki-Miyaura coupling. The following tables summarize the general effects of common bases and solvents.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
BaseStrengthCommon SubstratesTypical Yield RangeNotes
K₂CO₃ModerateAryl bromidesVariableA common and effective base, often used in aqueous solvent mixtures.[8][18]
Cs₂CO₃StrongSterically hindered substratesHighOften provides higher yields, especially for challenging couplings.[6]
K₃PO₄StrongGeneral useGood to HighA versatile and frequently used base.[5]
KOH/NaOHVery StrongAryl bromides70-90%High basicity can sometimes lead to undesirable side reactions.[18]
KFMildBase-sensitive substratesModerate to HighThe fluoride ion is thought to play a unique role in activating the boronic acid.[18][19]
Table 2: Influence of Solvents on Suzuki-Miyaura Coupling
SolventPolarityTypical Reaction TemperatureNotes
TolueneNon-polar80-110 °CA common solvent, but sometimes gives lower yields compared to polar aprotic solvents.[8]
DioxanePolar aprotic80-100 °CFrequently used, often in combination with water.[5]
Tetrahydrofuran (THF)Polar aprotic60-70 °CA good solvent choice, often used with water.[12][16]
Ethanol (EtOH) / WaterPolar protic80 °CA "green" solvent system that can be very effective.[8]
N,N-Dimethylformamide (DMF)Polar aproticHighCan be effective, but may lead to side reactions at high temperatures.[7]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Brominated Phenol

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Brominated phenol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[5]

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[5]

  • Solvent (e.g., 1,4-Dioxane, 6 mL)[5]

  • Distilled water (1.5 mL)[5]

Procedure:

  • To a Schlenk flask, add the brominated phenol (1.0 mmol) and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (6 mL) and stir the mixture at room temperature for 30 minutes under an inert atmosphere.[5]

  • Add the arylboronic acid (1.2 mmol), the base (2.0 mmol), and distilled water (1.5 mL).[5]

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, or until completion as monitored by TLC or GC-MS.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base ar_pd_ar Ar-Pd(II)-Ar' L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low Yield Observed check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, Temp.) start->check_conditions optimize_ligand Screen Ligands (e.g., Buchwald type) check_reagents->optimize_ligand optimize_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_conditions->optimize_base optimize_solvent Screen Solvents (Dioxane, THF, Toluene) optimize_base->optimize_solvent optimize_ligand->optimize_solvent side_reactions Analyze for Side Products (Dehalogenation, Protodeboronation) optimize_solvent->side_reactions mitigate_side_reactions Adjust Conditions to Minimize Side Reactions side_reactions->mitigate_side_reactions Yes success Improved Yield side_reactions->success No mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting low product yields.

Diagram 3: Interplay of Reaction Parameters

Parameter_Relationships Interplay of Reaction Parameters Catalyst Catalyst/ Ligand Yield Yield Catalyst->Yield Side_Reactions Side Reactions Catalyst->Side_Reactions Reaction_Rate Reaction Rate Catalyst->Reaction_Rate Base Base Base->Yield Base->Side_Reactions Base->Reaction_Rate Solvent Solvent Solvent->Yield Solvent->Reaction_Rate Temperature Temperature Temperature->Yield Temperature->Side_Reactions Temperature->Reaction_Rate Side_Reactions->Yield Reaction_Rate->Yield

Caption: Key parameters influencing the outcome of the Suzuki-Miyaura reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 4-Bromo-2,6-dichlorophenol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide for Catalyst Deactivation

Catalyst deactivation is a common issue that can lead to decreased reaction rates, lower yields, and incomplete conversions. The following table outlines potential causes and solutions for catalyst deactivation in reactions with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Observed Issue Potential Root Cause Recommended Troubleshooting Steps & Solutions
Gradual or rapid decrease in reaction rate Catalyst Poisoning: Byproducts such as HCl, formed during hydrodechlorination side reactions, can poison the catalyst.[1] Impurities in reagents or solvents (e.g., sulfur compounds) can also act as poisons.- Add a stoichiometric amount of a non-coordinating base to neutralize any generated acid. - Ensure high purity of all reagents and solvents. - Consider using a catalyst scavenger resin to remove poisons.
Reaction fails to reach completion Coking/Fouling: Polymeric or carbonaceous materials can deposit on the catalyst surface, blocking active sites.[2][3] This is more common at elevated temperatures and with complex organic substrates.- Lower the reaction temperature if the protocol allows. - Optimize the solvent system to ensure all species remain in solution. - Attempt catalyst regeneration through washing with appropriate solvents to remove adsorbed species.[4]
Inconsistent results between batches Catalyst Leaching: The active metal (e.g., palladium) may leach from the solid support into the reaction medium, leading to a loss of active sites on the heterogeneous catalyst.[5][6]- Use a more robust catalyst support or a ligand that better stabilizes the metal. - Employ lower reaction temperatures to minimize leaching. - Test for metal content in the filtrate to confirm leaching.
Loss of activity upon catalyst recycling Sintering: High temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[7][8]- Operate at the lowest effective temperature. - Choose a catalyst with a support that inhibits metal particle migration. - Characterize the used catalyst (e.g., via TEM) to observe particle size changes.
Low or no catalytic activity from the start Improper Catalyst Activation/Handling: The active form of the catalyst (e.g., Pd(0)) may not be generated efficiently from the precatalyst, or the catalyst may have been deactivated by exposure to air or moisture.[9][10]- Ensure an inert atmosphere is maintained throughout the reaction setup. - If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is effective. - Use a fresh batch of catalyst or a more stable precatalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation when working with this compound?

A1: In reactions involving this compound, particularly palladium-catalyzed cross-coupling reactions, the primary deactivation mechanisms are:

  • Poisoning: Halogen-containing compounds and their byproducts can poison the palladium catalyst. The presence of two chlorine atoms in the substrate increases the likelihood of side reactions that can generate species that deactivate the catalyst.

  • Coking/Fouling: The aromatic nature of this compound and the potential for polymerization or decomposition at elevated temperatures can lead to the formation of carbonaceous deposits on the catalyst surface.[2][11]

  • Leaching: In the case of heterogeneous catalysts (e.g., Pd on carbon), the active palladium species can dissolve into the reaction mixture, leading to a loss of catalytic activity from the solid support.[5]

  • Sintering: High reaction temperatures can cause the fine palladium particles on a support to merge into larger, less active particles.[7]

Q2: Can the choice of ligand influence catalyst deactivation in cross-coupling reactions with this substrate?

A2: Absolutely. The choice of ligand is critical in stabilizing the active catalytic species and preventing deactivation. Bulky, electron-rich phosphine ligands can stabilize the palladium center, promote the desired catalytic cycle, and inhibit the formation of inactive palladium species. For challenging substrates like this compound, screening different ligands is a crucial step in optimizing the reaction and minimizing catalyst deactivation.

Q3: Are there any specific experimental conditions that can minimize catalyst deactivation?

A3: Yes, several experimental parameters can be optimized to prolong catalyst life:

  • Temperature: Operating at the lowest possible temperature that still provides a reasonable reaction rate can reduce the likelihood of sintering and coking.[7][12]

  • Solvent: Choosing a solvent that ensures the solubility of all reactants, intermediates, and products can prevent the precipitation of species that might foul the catalyst surface.

  • Base: In reactions requiring a base, the choice and amount of base are critical. An appropriate base can neutralize acidic byproducts that might poison the catalyst, but an excessively strong or poorly soluble base can contribute to side reactions and catalyst deactivation.[13][14]

  • Inert Atmosphere: Rigorously maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential to prevent the oxidation and deactivation of sensitive catalysts like Pd(0).[9]

Q4: Is it possible to regenerate a catalyst that has been deactivated in a reaction with this compound?

A4: Yes, regeneration is often possible, depending on the deactivation mechanism.

  • For coking/fouling , washing the catalyst with suitable organic solvents can remove adsorbed impurities.[4] In some cases, a mild oxidative treatment followed by reduction can burn off carbonaceous deposits.[1]

  • For poisoning , washing with a dilute acid or base solution (depending on the nature of the poison) may restore activity.

  • Sintering is generally irreversible, and in such cases, the catalyst will need to be replaced.

A common regeneration procedure for palladium on carbon (Pd/C) involves washing with water and organic solvents, followed by a chemical reduction step to restore the active palladium species.

Experimental Protocols

Protocol for Catalyst Regeneration (Washing Method)

This protocol is a general guideline for the regeneration of a deactivated palladium on carbon (Pd/C) catalyst.

  • Separation: After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Solvent Washing: Wash the recovered catalyst sequentially with the following solvents to remove adsorbed organic species:

    • Toluene (3 x 10 mL)

    • Methanol (3 x 10 mL)

    • Deionized water (3 x 10 mL)

  • Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60 °C) overnight.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate the effectiveness of the regeneration process.

Visualizations

Catalyst_Deactivation_Mechanisms cluster_catalyst Active Catalyst cluster_deactivated Deactivated Catalyst Active_Catalyst Active Catalyst (e.g., Pd(0) on support) Poisoned Poisoned Catalyst (Active sites blocked) Active_Catalyst->Poisoned Poisoning (e.g., HCl, S-compounds) Fouled Fouled Catalyst (Surface coated with coke) Active_Catalyst->Fouled Coking/Fouling (Polymerization) Sintered Sintered Catalyst (Reduced surface area) Active_Catalyst->Sintered Sintering (High Temperature) Leached Leached Catalyst (Active metal lost to solution) Active_Catalyst->Leached Leaching (Metal dissolution)

Caption: Common mechanisms of catalyst deactivation.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / Slow Rate Check_Purity Check Reagent & Solvent Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Success Successful Reaction Check_Purity->Success Impurity Found & Removed Screen_Ligands Screen Ligands & Catalyst Loading Optimize_Temp->Screen_Ligands Optimization Fails Optimize_Temp->Success Improved Performance Regenerate_Catalyst Attempt Catalyst Regeneration Screen_Ligands->Regenerate_Catalyst Still Low Activity Screen_Ligands->Success Activity Improved Regenerate_Catalyst->Success Activity Restored

References

Storage and handling best practices for 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of 4-Bromo-2,6-dichlorophenol.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for this compound? For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from incompatible substances such as strong oxidizing agents.

  • What personal protective equipment (PPE) should be worn when handling this compound? Appropriate PPE includes chemical safety goggles or eyeglasses, protective gloves, and a lab coat to prevent skin and eye contact.[1] All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[2]

  • What should I do in case of accidental contact or exposure?

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

  • Is this compound soluble in common laboratory solvents? While specific solubility data for this compound is not readily available, similar halogenated phenols are generally soluble in organic solvents like ethanol, acetone, and dichloromethane, but have poor solubility in water.[1] The solubility in aqueous solutions may be influenced by pH.

Troubleshooting Experimental Issues

  • Question: My reaction yield is lower than expected. What could be the cause?

    • Answer: Low yields can result from several factors. Firstly, verify the purity of your this compound, as degradation can occur with improper storage. Discoloration of the compound may indicate degradation. Secondly, consider the possibility of side reactions. In cross-coupling reactions, for instance, hydrodehalogenation (replacement of a halogen with hydrogen) can be a competing reaction. The choice of base and solvent can significantly influence the outcome. Using weaker, non-nucleophilic bases and anhydrous aprotic solvents may help minimize this side reaction. Lastly, ensure your reaction is running at the optimal temperature, as high temperatures can lead to thermal degradation.

  • Question: I am observing multiple unexpected spots on my TLC plate. What could be the reason?

    • Answer: The formation of multiple products can be due to the degradation of the starting material or the product, or the occurrence of side reactions. The phenolic hydroxyl group is susceptible to oxidation, which can be exacerbated by exposure to air, light, or metal impurities. Running the reaction under an inert atmosphere and protecting it from light can help mitigate this. As mentioned previously, side reactions like hydrodehalogenation can also lead to multiple products. Additionally, the reactivity of the hydroxyl group can lead to undesired byproducts if it is not adequately protected during the reaction.

  • Question: I'm having trouble dissolving this compound in my reaction solvent. What can I do?

    • Answer: Based on the properties of similar compounds, this compound is expected to have better solubility in polar organic solvents. If you are using a non-polar solvent, consider switching to a more polar one like DMF, DMSO, or a polar aprotic solvent. Gentle heating may also aid in dissolution, but be mindful of the compound's thermal stability. For aqueous solutions, adjusting the pH might improve solubility, as the phenolic proton can be removed to form a more soluble phenoxide ion.

Data Presentation

Physicochemical Properties of this compound and Related Compounds

Property4-Bromo-2-chlorophenol4-Bromo-2,5-dichlorophenol
Molecular Formula C₆H₄BrClOC₆H₃BrCl₂O
Molecular Weight 207.45 g/mol [3]241.9 g/mol [4]
Melting Point 47-51 °C73 °C[5]
Boiling Point 232-235 °C[6]Not available
Flash Point > 112 °CNot available
Solubility in Water Insoluble[6]Sparingly soluble

Experimental Protocols

General Protocol for a Halogenation Reaction (Bromination of a Phenol Derivative)

This protocol is a general guideline and may need to be optimized for specific substrates and desired products.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting phenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0-5 °C) using an ice bath to control the exothermicity of the reaction and improve selectivity.

  • Reagent Addition: Slowly add a solution of bromine in the same solvent to the stirred phenol solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure halogenated phenol.

Mandatory Visualization

troubleshooting_workflow start Experiment Start issue Unexpected Experimental Outcome (e.g., Low Yield, Multiple Products) start->issue check_purity Check Starting Material Purity (TLC, NMR, GC-MS) issue->check_purity degraded Material Degraded? check_purity->degraded fresh_batch Use Fresh Batch of Reagent degraded->fresh_batch Yes check_reaction_conditions Review Reaction Conditions degraded->check_reaction_conditions No success Successful Outcome fresh_batch->success side_reactions Potential Side Reactions? (e.g., Hydrodehalogenation) check_reaction_conditions->side_reactions optimize_conditions Optimize Conditions: - Base - Solvent - Temperature side_reactions->optimize_conditions Yes check_workup Review Workup Procedure side_reactions->check_workup No optimize_conditions->success product_instability Product Unstable to Workup? (e.g., pH, Air, Light) check_workup->product_instability modify_workup Modify Workup Protocol product_instability->modify_workup Yes end End product_instability->end No modify_workup->success

Caption: A troubleshooting workflow for common experimental issues.

metabolic_pathway Profenofos Profenofos (Precursor) Metabolism CYP450 Mediated Metabolism (e.g., CYP3A4, 2B6, 2C19) Profenofos->Metabolism BCP 4-Bromo-2-chlorophenol (Metabolite) Metabolism->BCP Detoxification Detoxification Pathway BCP->Detoxification

Caption: Conceptual metabolic pathway leading to a related bromophenol.[2][7]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Bromo-2,6-dichlorophenol is essential for various applications, from environmental monitoring to quality control in manufacturing processes. This guide provides a comparative overview of two common and powerful analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. While specific validated method data for this compound is not extensively published, this guide details robust methodologies adapted from established analytical procedures for structurally similar halogenated phenols.[1][2][3][4][5][6] The performance characteristics presented are based on typical results obtained for related compounds and serve as a benchmark for method validation.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound involves a trade-off between ease of use, sensitivity, and selectivity. HPLC-UV is a straightforward and widely accessible technique suitable for routine analysis, while GC-MS provides higher sensitivity and structural confirmation, which is critical for trace-level analysis and identification in complex matrices.[4][7]

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a stationary and a mobile liquid phase, with detection by UV absorbance.[4]Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[4]
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.Often requires derivatization to increase volatility, followed by extraction.[4]
Selectivity Moderate; based on chromatographic retention time and UV spectrum.High; based on retention time and unique mass fragmentation patterns.[4][8]
Sensitivity Good; typically in the low µg/mL to ng/mL range.[9][10]Excellent; often in the low ng/mL to pg/mL range.[2]
Instrumentation HPLC system with a UV/Vis or Diode Array Detector.Gas chromatograph coupled to a Mass Spectrometer.
Analysis Time Typically 10-30 minutes per sample.Typically 20-40 minutes per sample.[2]

Experimental Protocols

The following are detailed experimental methodologies for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on methods developed for similar halogenated phenols and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid. The exact ratio may need optimization. Degas the mobile phase before use.[1][4]

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 280-290 nm for chlorophenols).[11]

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and is ideal for the analysis of this compound in complex matrices or at trace levels.[4] Derivatization is often necessary to improve the volatility and chromatographic behavior of phenolic compounds.[4]

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

Procedure:

  • Derivatization: To a known amount of the dried sample extract or standard, add a suitable solvent like dichloromethane and the derivatizing agent (BSTFA with 1% TMCS). Heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.

  • Standard Preparation: Prepare a stock solution of the this compound-TMS derivative. Prepare a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MSD Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis. Monitor characteristic ions for the this compound-TMS derivative.

  • Quantification: Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards. Calculate the concentration in the original sample based on this curve.

Method Validation Summary

A comprehensive validation of any analytical method should be performed to ensure its suitability for the intended purpose.[12] The following table summarizes typical performance data that should be established during method validation, based on data for similar compounds.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL5 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL15 ng/mL
Precision (%RSD, n=6) < 2%< 5%
Accuracy (Recovery %) 98-102%95-105%
Specificity Demonstrated by peak purity analysis and comparison of retention times.Confirmed by matching retention times and mass spectra with a reference standard.

Visualizing the Analytical Process

To better understand the workflow of each analytical technique and the overall validation process, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample Dissolution Dissolution & Filtration Sample->Dissolution Extraction Extraction Sample->Extraction HPLC_Injection HPLC Injection Dissolution->HPLC_Injection For HPLC Derivatization Derivatization GC_Injection GC Injection Derivatization->GC_Injection For GC-MS Extraction->Derivatization Separation_HPLC Chromatographic Separation (C18 Column) HPLC_Injection->Separation_HPLC Detection_UV UV Detection Separation_HPLC->Detection_UV Data_Analysis_HPLC Data Analysis Detection_UV->Data_Analysis_HPLC Separation_GC Chromatographic Separation (Capillary Column) GC_Injection->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Data_Analysis_GCMS Data Analysis Detection_MS->Data_Analysis_GCMS

Caption: General experimental workflow for HPLC and GC-MS analysis.

Method_Validation_Workflow cluster_validation Method Validation Parameters Define_Purpose Define Analytical Method Purpose Develop_Method Develop Analytical Procedure Define_Purpose->Develop_Method Specificity Specificity Develop_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Assess_Fitness Assess Fitness for Purpose Robustness->Assess_Fitness Assess_Fitness->Develop_Method Method Not Valid Implement_Method Implement for Routine Use Assess_Fitness->Implement_Method Method is Valid

Caption: Logical workflow for the validation of an analytical method.

References

A Comparative Analysis of 4-Bromo-2,6-dichlorophenol and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 4-Bromo-2,6-dichlorophenol and other selected halogenated phenols, namely Pentachlorophenol, 2,4,6-Trichlorophenol, and 2,4,6-Tribromophenol. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their physicochemical properties, toxicity, and biological activities, supported by experimental data and detailed methodologies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and the selected comparative halogenated phenols. These properties are crucial in determining their environmental fate, bioavailability, and potential for bioaccumulation.

PropertyThis compoundPentachlorophenol2,4,6-Trichlorophenol2,4,6-Tribromophenol
Molecular Formula C₆H₃BrCl₂OC₆HCl₅OC₆H₃Cl₃OC₆H₃Br₃O
Molecular Weight ( g/mol ) 241.89266.34197.45330.80
Melting Point (°C) 64-65191[1]69[2]95.5[3]
Boiling Point (°C) 247[4]310 (decomposes)[1]246[2]244[3]
Water Solubility Data not readily availableSlightly soluble (80 mg/L at 20°C)[1]0.800 g/L at 25°C[2]Low (0.5 g/L at 25°C)[5]
Vapor Pressure Data not readily available1.1 x 10⁻⁴ mm Hg at 20°C[1]0.008 mm Hg at 25°C[2]4.2 Pa at 25°C
Log Kₒw Data not readily available5.123.69[2]3.96
Density (g/cm³) 1.890[4]1.978 at 22°C[1]1.4902.55 at 20°C

Toxicity Profile

This section presents a comparative overview of the acute toxicity of the selected halogenated phenols. The 50% lethal concentration (LC₅₀) or lethal dose (LD₅₀) is a standard measure of acute toxicity.

OrganismThis compoundPentachlorophenol2,4,6-Trichlorophenol2,4,6-Tribromophenol
Rat (oral LD₅₀, mg/kg) Data not readily available50-230[6]8201486 to >5000
Fish (96h LC₅₀, mg/L) Data not readily available0.1-1.00.2-6.80.2-6.8
Daphnia magna (48h EC₅₀, mg/L) Data not readily available0.2-2.01.4-7.20.3-5.5
Algae (72-96h EC₅₀, mg/L) Data not readily available0.1-1.01.0-10.00.4-1.6

Note: Toxicity values can vary depending on the specific species, test conditions, and purity of the compound.

Biological Activities

Halogenated phenols exhibit a range of biological activities, which are summarized below.

Biological ActivityThis compoundPentachlorophenol2,4,6-Trichlorophenol2,4,6-Tribromophenol
Antimicrobial Potential antimicrobial properties.Widely used as a fungicide and bactericide.[7]Used as an antiseptic and for wood, leather, and glue preservation.[8]Used as a fungicide and wood preservative.[9]
Enzyme Inhibition Potential for enzyme inhibition.Uncouples oxidative phosphorylation.[10]Can inhibit various enzymes.Can inhibit various enzymes.
Endocrine Disruption Potential endocrine-disrupting effects.Known endocrine disruptor.[11]Suspected endocrine disruptor.Potential endocrine disruptor, affecting the thyroid system.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general protocols for key experiments cited in the comparison.

Acute Toxicity Testing in Fish (LC₅₀) - Based on OECD Guideline 203

This protocol outlines the general procedure for determining the 96-hour acute lethal concentration (LC₅₀) of a chemical to fish.

  • Test Organism: A recommended fish species, such as Zebrafish (Danio rerio), is used.

  • Acclimation: Fish are acclimated to the test water quality and temperature for at least 12-16 hours before the test.

  • Test Solutions: A series of test solutions of the halogenated phenol are prepared by diluting a stock solution. A control group with no test substance is also included. At least five concentrations in a geometric series are recommended.

  • Exposure: A minimum of seven fish are randomly assigned to each test concentration and the control. The fish are exposed to the test solutions for a period of 96 hours.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.

  • Data Analysis: The LC₅₀ and its 95% confidence limits are calculated using appropriate statistical methods, such as the probit method or the trimmed Spearman-Karber method.

experimental_workflow_LC50 cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis acclimation Acclimation of Fish prep_solutions Preparation of Test Solutions exposure Exposure of Fish to Test Solutions (96h) prep_solutions->exposure observation Observation of Mortality & Abnormalities exposure->observation analysis Statistical Analysis (LC50 Calculation) observation->analysis

Workflow for Fish Acute Toxicity (LC50) Test.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Test Compound: A stock solution of the halogenated phenol is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (e.g., ~5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (e.g., Acetylcholinesterase Inhibition)

This protocol provides a general method for assessing the inhibitory effect of a compound on enzyme activity, using acetylcholinesterase as an example.

  • Reagents: Prepare solutions of the enzyme (acetylcholinesterase), substrate (acetylthiocholine), and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound (halogenated phenol) at various concentrations.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • The enzyme hydrolyzes the substrate, and the product reacts with the chromogenic reagent to produce a colored product.

  • Measurement: The absorbance of the colored product is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

Halogenated phenols can exert their toxic effects by interfering with various cellular signaling pathways. The diagrams below illustrate some of the key pathways affected by the comparative compounds.

Oxidative Stress and Apoptosis Pathway

Many halogenated phenols induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis (programmed cell death).

oxidative_stress_pathway HalogenatedPhenol Halogenated Phenol Mitochondria Mitochondria HalogenatedPhenol->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Mito_Membrane Mitochondrial Membrane Permeabilization Bax->Mito_Membrane Bcl2->Mito_Membrane CytochromeC Cytochrome c Release Mito_Membrane->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Oxidative Stress and Apoptosis.
Endocrine Disruption Pathway

Certain halogenated phenols can act as endocrine disruptors by interfering with the normal functioning of hormone receptors, such as the estrogen receptor (ER) and thyroid hormone receptor (TR).

endocrine_disruption_pathway cluster_hormone Normal Hormone Action HalogenatedPhenol Halogenated Phenol HormoneReceptor Hormone Receptor (e.g., Estrogen Receptor, Thyroid Receptor) HalogenatedPhenol->HormoneReceptor Binds (Agonist/Antagonist) GeneExpression Altered Gene Expression HormoneReceptor->GeneExpression Activates/Inhibits HormoneReceptor->GeneExpression Altered Activation/ Inhibition Hormone Endogenous Hormone Hormone->HormoneReceptor Binds Binding Binding to Receptor PhysiologicalEffects Adverse Physiological Effects GeneExpression->PhysiologicalEffects

Mechanism of Endocrine Disruption.

Conclusion

This comparative analysis highlights the similarities and differences between this compound and other prominent halogenated phenols. While data for this compound is less extensive than for compounds like pentachlorophenol, the available information suggests it shares common traits of toxicity and biological activity characteristic of this class of compounds. Further research is warranted to fully elucidate the specific toxicological profile and mechanisms of action of this compound to better assess its potential risks and applications. The provided experimental protocols offer a foundation for conducting such comparative studies in a standardized manner.

References

A Comparative Guide to the Reactivity of 4-Bromo-2,6-dichloroaniline and Its Analogs for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 4-Bromo-2,6-dichloroaniline and its structurally related analogs. Understanding the nuanced reactivity of these halogenated anilines is paramount for their strategic application as versatile building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This document presents a comparative analysis of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid in rational substrate selection and reaction design.

Executive Summary

The reactivity of 4-Bromo-2,6-dichloroaniline and its analogs is primarily dictated by the nature and position of the halogen substituents on the aniline ring. In palladium-catalyzed cross-coupling reactions, the reactivity follows the trend of C-I > C-Br > C-Cl, a direct consequence of the carbon-halogen bond dissociation energies. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is reversed (C-F > C-Cl > C-Br > C-I), driven by the electronegativity of the halogen and its ability to stabilize the negatively charged Meisenheimer intermediate. This differential reactivity allows for selective and sequential functionalization, providing a powerful tool for the synthesis of multi-substituted aromatic compounds.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis. The reactivity of the haloaniline substrate in these reactions is critically dependent on the ease of the oxidative addition of the C-X bond to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The general reactivity trend for the halogens in this reaction is I > Br > Cl. This allows for selective coupling at different positions on a polyhalogenated aniline. For instance, in an analog like 4-bromo-2,6-diiodoaniline, the C-I bonds will react preferentially under milder conditions, leaving the C-Br bond available for a subsequent coupling under more forcing conditions.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

CompoundHalogen at C4Halogens at C2, C6Relative Reactivity at C4Relative Reactivity at C2, C6Notes
4-Bromo-2,6-dichloroanilineBrClModerateLowSelective coupling at the C-Br position is readily achieved.
4-Iodo-2,6-dichloroanilineIClHighLowC-I bond is significantly more reactive than C-Cl.
4-Bromo-2,6-diiodoanilineBrIModerateHighSelective coupling at the C-I positions occurs under mild conditions.
4-Bromo-2,6-difluoroanilineBrFModerateVery LowC-F bonds are generally unreactive in Suzuki coupling.

This data is a qualitative summary based on established principles of Suzuki-Miyaura reactions. Actual yields and reaction times will vary depending on the specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor. The choice of ligand and base is crucial for achieving high yields, especially when dealing with less reactive aryl chlorides.

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Haloanilines

Aryl HalideAmineCatalyst SystemSolventTemp (°C)Yield (%)
4-Bromo-2,6-dichloroanilineAnilinePd(OAc)₂ / XPhosToluene100Good to Excellent
4-Iodo-2,6-dichloroanilineMorpholinePd₂(dba)₃ / BINAPDioxane90High
4-Chloro-2,6-dibromoanilinen-HexylaminePdCl₂(dppf)THF80Moderate to Good (at Br)

Yields are illustrative and depend on the specific substrates and reaction conditions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex). The rate of reaction is enhanced by the presence of electron-withdrawing groups and by more electronegative halogens that can stabilize the intermediate. Therefore, the reactivity order for halogens as leaving groups in SNAr is generally F > Cl > Br > I.

Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundHalogen at C4Halogens at C2, C6Expected SNAr Reactivity
4-Bromo-2,6-dichloroanilineBrClHigh at C2, C6
4-Bromo-2,6-difluoroanilineBrFVery High at C2, C6
4-Chloro-2,6-dibromoanilineClBrModerate at C2, C6

The presence of the electron-donating amino group generally disfavors SNAr unless the ring is strongly activated by other electron-withdrawing groups.

Applications in the Synthesis of Biologically Active Molecules

4-Bromo-2,6-dichloroaniline and its analogs are key starting materials for a variety of biologically active molecules. The following examples illustrate how the reactivity of these building blocks is harnessed to synthesize important pharmaceutical and agrochemical products, and the signaling pathways these products modulate.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Diclofenac Example

Diclofenac is a widely used NSAID for the treatment of pain and inflammation.[1] Its synthesis often involves the coupling of a substituted aniline with a phenylacetic acid derivative. The mechanism of action of diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling pathway.[2][][4]

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibition

Caption: Diclofenac inhibits COX-1 and COX-2, blocking prostaglandin synthesis and reducing inflammation.

Phenylpyrazole Insecticides: The Fipronil Example

Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects.[5][6][7] Its synthesis utilizes a substituted aniline precursor. Fipronil acts by blocking GABA-gated chloride channels, leading to hyperexcitation of the insect's nervous system.[8][9]

GABA_Pathway GABA GABA (Neurotransmitter) GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Hyperpolarization Fipronil Fipronil Fipronil->GABA_Receptor Blocks

Caption: Fipronil blocks GABA-gated chloride channels, disrupting neurotransmission in insects.

SDHI Fungicides: The Boscalid Example

Boscalid is a fungicide used to control a wide range of plant pathogens.[10] It belongs to the class of succinate dehydrogenase inhibitors (SDHIs). Boscalid functions by inhibiting complex II of the mitochondrial respiratory chain, thereby blocking fungal respiration and energy production.[11][12][13][14]

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Electron_Transport_Chain Electron Transport Chain SDH->Electron_Transport_Chain e- transfer ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Boscalid Boscalid Boscalid->SDH Inhibits

Caption: Boscalid inhibits succinate dehydrogenase, disrupting fungal mitochondrial respiration.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Optimization for specific substrates is recommended.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine aryl halide, boronic acid, and base in a flask. B 2. Add Pd catalyst and degassed solvent. A->B C 3. Heat the mixture under inert atmosphere. B->C D 4. Cool, quench with water, and extract with organic solvent. C->D E 5. Dry, concentrate, and purify by chromatography. D->E

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-Bromo-2,6-dichloroaniline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent.

  • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., 4-Bromo-2,6-dichloroaniline) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To a glovebox or under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base to a reaction vessel.

  • Add the solvent and the amine.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Conclusion

4-Bromo-2,6-dichloroaniline and its analogs are highly valuable and versatile building blocks in organic synthesis. Their utility stems from the differential reactivity of the halogen substituents, which can be exploited to achieve selective and sequential functionalization of the aniline core. A thorough understanding of the principles governing their reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions is essential for the efficient design and execution of synthetic routes toward complex and biologically active molecules. This guide provides a foundational framework for researchers to make informed decisions in the selection and application of these important synthetic intermediates.

References

Illuminating the Framework: A Comparative Guide to Confirming the Structure of 4-Bromo-2,6-dichlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of analytical techniques used to elucidate the structure of 4-Bromo-2,6-dichlorophenol derivatives, offering a side-by-side look at experimental data for different derivative classes.

This publication details the application of key analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—in the structural verification of ether, ester, and amine derivatives of this compound. By presenting quantitative data in structured tables and providing detailed experimental protocols, this guide aims to be a practical resource for laboratory work.

Comparative Analysis of Spectroscopic and Crystallographic Data

The structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the molecular architecture. Below is a comparative summary of expected and experimental data for the parent phenol and its ether, ester, and amine derivatives.

Spectroscopic Data Comparison
Derivative Type Technique Key Observations
Parent Phenol MS (Predicted) [M-H]⁻ at m/z 238.86716, reflecting the loss of the acidic phenolic proton.[1]
IR Broad O-H stretch (~3400-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), Ar-H and Ar-C=C vibrations.
Ether Derivative IR Absence of a broad O-H stretch, presence of C-O-C stretching bands.
(Trimethylsilyl Ether)MS (GC) Characteristic fragmentation pattern of the trimethylsilyl group.[2]
FTIR Presence of Si-CH₃ and Si-O-Ar bands.[2]
Ester Derivative MS (Predicted) [M+H]⁺ at m/z 248.93125 for the acetate derivative.[3]
(Acetate Ester)IR Strong C=O stretching band (~1760-1770 cm⁻¹), C-O stretching bands.
Amine Derivative ¹H NMR Signals corresponding to aromatic protons and protons on the amine and morpholine moieties.
(Morpholino-Amide)¹³C NMR Resonances for all unique carbon atoms in the aromatic rings and the morpholine group.
X-ray Confirms the molecular geometry, bond lengths, and angles.
Crystallographic Data for an Amine Derivative

Single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and intermolecular interactions. Below are the crystallographic data for (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone, an amine derivative of this compound.

Parameter Value
Chemical Formula C₁₇H₁₅BrCl₂N₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 20.333(7)
b (Å) 11.226(5)
c (Å) 7.843(3)
β (°) 99.651(8)
Volume (ų) 1764.8(12)
Z 4

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline the methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Weigh 5-10 mg of the purified derivative for ¹H NMR (10-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and ensure the sample height is at least 4.5 cm.

Data Acquisition (General Parameters):

  • Instrument: 400 or 500 MHz NMR Spectrometer.

  • ¹H NMR:

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Proton-decoupled.

    • Sufficient number of scans to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method for Solids):

  • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Sample Preparation (Thin Film/Neat for Liquids/Oils):

  • Place a small drop of the liquid sample directly onto a KBr or NaCl salt plate.

  • Gently place a second salt plate on top to create a thin film.

Data Acquisition:

  • Instrument: FTIR Spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution is then directly infused into the mass spectrometer.

Data Acquisition (General Parameters for ESI):

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Mass Range: A range appropriate to detect the expected molecular ion.

  • High-Resolution MS (HRMS): To confirm the elemental formula.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement in the solid state.

Crystal Growth (Slow Evaporation Method):

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Filter the solution into a clean vial.

  • Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment and allow the crystals to grow over several days to weeks.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

  • Process the collected data, including integration of reflection intensities and absorption corrections.

  • Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and structural confirmation process.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation This compound This compound Derivative_Synthesis Derivative Synthesis (Ether, Ester, Amine) This compound->Derivative_Synthesis Purification Purification Derivative_Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FTIR Purification->FTIR MS MS Purification->MS X-ray X-ray Crystallography Purification->X-ray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed X-ray->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.

Analytical_Techniques_Comparison cluster_spectroscopy Spectroscopy cluster_crystallography Crystallography Compound Purified Derivative NMR NMR (Connectivity) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR MS Mass Spec (Molecular Weight) Compound->MS X-ray X-ray (3D Structure) Compound->X-ray Structural_Information Combined Structural Information NMR->Structural_Information FTIR->Structural_Information MS->Structural_Information X-ray->Structural_Information

Caption: Comparison of information obtained from different analytical techniques for structural elucidation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The biological activities of halogenated phenols are significantly influenced by the nature, number, and position of the halogen substituents on the phenol ring. The following tables summarize the available quantitative data for compounds structurally related to 4-Bromo-2,6-dichlorophenol.

Table 1: Antimicrobial Activity of Halogenated Phenols

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency, with lower values indicating greater efficacy.

CompoundTest OrganismGram StainMIC (µg/mL)
2,4,6-TriiodophenolStaphylococcus aureusGram-positive5
DichlorophenCarbapenem-resistant EnterobacteriaceaeGram-negative4 - 16
3-Bromo-2,6-dihydroxyacetophenoneStaphylococcus aureusGram-positive24
3-Bromo-2,6-dihydroxyacetophenoneMethicillin-resistant Staphylococcus aureus (MRSA)Gram-positive-
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherStaphylococcus epidermidisGram-positive35

Note: Data for MRSA was presented as zone of inhibition, not MIC.

Table 2: Antioxidant Activity of Bromophenols

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value signifies stronger antioxidant activity.

CompoundAssayIC50 Value
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)--
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-hydroxymethyldiphenylmethaneOxygen Radical Absorbance Capacity (ORAC)~7-10 µM Trolox equivalents
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-hydroxymethyldiphenylmethaneCellular Antioxidant Activity (CAA)More potent than luteolin
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-hydroxymethyldiphenylmethaneCellular Lipid Peroxidation Antioxidant Activity (CLPAA)More potent than quercetin and luteolin

Note: Some antioxidant activities are expressed in relation to standards like Trolox, luteolin, and quercetin.

Table 3: Cytotoxic Activity of Halogenated Phenols

The cytotoxic potential of these compounds is assessed by their ability to inhibit the growth of cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

CompoundCell LineCancer TypeIC50 (µM)
2,6-DichlorophenolindophenolA375Human Melanoma1.9 ± 0.5
2,6-DichlorophenolindophenolG361Human Metastatic Melanoma19.3 ± 3.1
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562LeukemiaInhibited viability
2,4-Dichlorophenol (48h)L929Fibroblast130
2,3,4-Trichlorophenol (48h)L929Fibroblast80
Pentachlorophenol (48h)L929Fibroblast60

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Sample Preparation: The test compound is dissolved in a suitable solvent and serially diluted.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each dilution of the test compound in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.

Cytotoxicity Assessment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value is calculated.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by halogenated phenols and a general workflow for evaluating their biological activity.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation antimicrobial Antimicrobial Assay (MIC) pathway Signaling Pathway Analysis antimicrobial->pathway antioxidant Antioxidant Assay (DPPH/ABTS) ros ROS Production Assay antioxidant->ros cytotoxicity Cytotoxicity Assay (MTT) apoptosis Apoptosis Assay cytotoxicity->apoptosis animal Animal Model Studies pathway->animal ros->animal apoptosis->animal

Caption: A generalized workflow for the evaluation of the biological efficacy of novel compounds.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Promotes NFkB_pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

A Comparative Guide to the Quantitative Analysis of 4-Bromo-2,6-dichlorophenol Purity by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of two widely used chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 4-Bromo-2,6-dichlorophenol. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and discusses the relative merits of each method to assist in selecting the most appropriate analytical approach.

Introduction to Chromatographic Purity Analysis

Chromatographic methods are instrumental in separating and quantifying the components of a mixture. For the purity assessment of this compound, both HPLC and GC offer robust and reliable solutions. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of non-volatile and thermally labile compounds. In contrast, GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase. The choice between these techniques depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities.

Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantitative analysis of this compound using HPLC-UV and GC-FID/MS. The presented data is based on validated methods for structurally similar halogenated phenols and provides a reliable estimate of the expected performance for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)
Principle Separation based on polaritySeparation based on volatility and boiling point
Limit of Detection (LOD) < 0.04 µg/mL[1][2][3]< 0.001 µg/L (GC-MS)[4]
Limit of Quantification (LOQ) < 0.12 µg/mL[1][2][3]Typically 3-5 times the LOD
Linearity (R²) ≥ 0.999[1][2][3]≥ 0.99
Precision (RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[1][2]< 10% (GC-MS)[4]
Accuracy (Recovery) 95.7% - 104.9%[1][2]Typically 80-120%
Sample Preparation Simple dissolution in mobile phaseMay require derivatization for improved volatility
Analysis Time ~15-30 minutes~20-40 minutes
Common Detector UV-Vis DetectorFlame Ionization Detector (FID), Mass Spectrometer (MS)
Advantages - Suitable for non-volatile and thermally sensitive compounds- Simple sample preparation- High precision and accuracy[1][2]- High sensitivity, especially with MS detection[4]- High resolving power
Disadvantages - Lower sensitivity compared to GC-MS for some analytes- May require derivatization, adding complexity- Not suitable for thermally labile compounds

Potential Impurities in this compound

The manufacturing process of this compound can lead to the formation of several impurities. A common synthetic route involves the bromination of 2,6-dichlorophenol. In this process, isomers such as 2-bromo-4,6-dichlorophenol and 4-bromo-2-chlorophenol could be formed as byproducts. Additionally, starting materials or other halogenated phenols could be present as impurities. The chosen analytical method must be able to separate the main component from these potential impurities to ensure accurate purity determination.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on a validated procedure for the analysis of bromophenolic compounds and is expected to provide excellent results for this compound.[1][2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[1][2]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.05% trifluoroacetic acid.[1][2]

    • Gradient: Start with a suitable percentage of B, and increase to elute the compound of interest and any impurities.

  • Flow Rate: 0.25 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 210 nm for bromophenols).[1][2]

  • Injection Volume: 5 µL.[1][2]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the analysis.

  • Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantification:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method) or by using an external standard method.

Gas Chromatography (GC-FID/MS) Method

This method is based on established EPA methods for the analysis of phenols and chlorinated phenols and can be adapted for this compound.[5][6]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a capillary column injection system.

Chromatographic Conditions:

  • Column: A fused-silica capillary column suitable for phenol analysis (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to 280-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Detector Temperature:

    • FID: 300 °C.

    • MS Transfer Line: 280 °C.

Sample Preparation (with optional derivatization):

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol, hexane).

  • For improved volatility and peak shape, derivatization may be necessary. A common derivatizing agent for phenols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr).[5][6] The derivatization reaction is typically carried out by heating the sample with the reagent in a sealed vial.

Quantification:

  • Similar to the HPLC method, a calibration curve is generated using standards of this compound (derivatized if the samples are derivatized).

  • The purity is determined by comparing the peak area of the analyte in the sample to the calibration curve. Mass spectrometry provides additional confirmation of the identity of the main peak and any impurities.

Visualization of Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C8/C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Purity Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Purity Calibrate->Quantify

Caption: Experimental workflow for GC analysis of this compound.

Conclusion

Both HPLC-UV and GC-FID/MS are suitable and powerful techniques for the quantitative analysis of this compound purity.

  • HPLC-UV is a robust and straightforward method, particularly advantageous due to its simple sample preparation and suitability for a wide range of compounds without the need for derivatization. It offers excellent precision and accuracy for purity assays.

  • GC-FID/MS provides very high sensitivity, especially when coupled with a mass spectrometer, which also allows for positive identification of the analyte and any impurities. The primary consideration for GC is the volatility and thermal stability of the analyte, with derivatization sometimes being a necessary step to improve chromatographic performance.

The choice of method will ultimately depend on the specific requirements of the laboratory, including the availability of instrumentation, the desired level of sensitivity, and the nature of the samples to be analyzed. For routine quality control testing where high throughput and simplicity are desired, HPLC-UV is often the preferred method. For analyses requiring the highest sensitivity and definitive identification of trace impurities, GC-MS would be the more appropriate choice. It is recommended that the selected method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

A Comparative Guide to the Efficacy of Synthesis Routes for Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted phenols is a cornerstone of modern organic chemistry, with wide-ranging implications in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of substituents on the phenolic ring is crucial in determining the molecule's biological activity and physical properties. This guide provides an objective comparison of four prominent and versatile synthetic strategies for preparing substituted phenols: Transition-Metal-Catalyzed Hydroxylation of Aryl Halides, Nucleophilic Aromatic Substitution (SNAr), Baeyer-Villiger Oxidation of Aryl Aldehydes and Ketones, and ipso-Hydroxylation of Arylboronic Acids. The performance of these routes is evaluated with supporting experimental data, detailed methodologies for key experiments, and visual aids to clarify reaction pathways and workflows.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for a substituted phenol depends on several factors, including the nature and position of the substituents, the availability of starting materials, and the desired scale of the reaction. The following tables provide a summary of quantitative data for the synthesis of specific substituted phenols, allowing for a direct comparison of these methods.

Table 1: Synthesis of 4-Methoxyphenol
Synthesis RouteStarting MaterialReagents and ConditionsReaction TimeYield (%)Reference
Baeyer-Villiger Oxidation 4-Methoxybenzaldehydem-CPBA, CH₂Cl₂Not Specified92[1]
4-MethoxybenzaldehydeH₂O₂, Boric Acid, H₂SO₄Not Specified97[1]
4-MethoxybenzaldehydeH₂O₂, Formic Acid, CH₂Cl₂20.5 hours85.1[1]
Transition-Metal Hydroxylation 4-IodoanisoleCuCl₂, KOH, ethylene glycol, DMSO/H₂O, 120 °C24 hours98[2]
From Hydroquinone HydroquinoneDimethyl sulfate, NaOH, Benzene, 70-75 °C1.5 hours78[3]
Table 2: Synthesis of 4-Nitrophenol
Synthesis RouteStarting MaterialReagents and ConditionsKey FeaturesYield (%)Reference
Nucleophilic Aromatic Substitution 4-NitroanilineNaNO₂, H₂SO₄, H₂O, 0-5 °C then heatDiazotization followed by hydrolysis (Griess reaction).Not specified, but a standard undergraduate preparation.[4]
From Diazonium Salts 4-NitroanilineNaNO₂, H₂SO₄, ice bath, then boiling H₂OA classic and reliable method for introducing a hydroxyl group.Not specified in the provided protocol.[4]
Table 3: Synthesis of Chlorophenols
Synthesis RouteStarting MaterialReagents and ConditionsProductYield (%)Reference
Nucleophilic Chlorination Quinone MonoketalN,N'-Dimethylhydrazine dihydrochloride, CH₃CN, reflux2-Chloro-4-methoxyphenol99[5]
Oxychlorination PhenolMnSO₄, HCl, H₂O₂, H₂O, rt2,4-Dichlorophenol (16%), p-chlorophenol (49%), o-chlorophenol (26%)91 (total)[6]
Palladium-Catalyzed Hydrodechlorination 4-ChlorophenolPd/rGO catalyst, H₂Phenol100 (conversion to phenol)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments representative of each of the four main synthetic routes discussed.

Palladium-Catalyzed Hydroxylation of an Aryl Halide: Synthesis of 4-Methoxyphenol

This protocol is adapted from a general procedure for the copper-catalyzed hydroxylation of aryl halides.[2]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Copper(II) chloride (CuCl₂, 13.4 mg, 0.1 mmol)

  • Potassium hydroxide (KOH, 336 mg, 6.0 mmol)

  • Ethylene glycol (12 μL, 0.2 mmol)

  • Dimethyl sulfoxide (DMSO, 1.0 mL)

  • Water (H₂O, 0.5 mL)

  • Argon atmosphere

  • Test tube with magnetic stir bar

  • Oil bath

Procedure:

  • To a test tube containing a magnetic stir bar, add 4-iodoanisole (1.0 mmol), CuCl₂ (13.4 mg, 0.1 mmol), KOH (336 mg, 6.0 mmol), and ethylene glycol (12 μL, 0.2 mmol).

  • Add DMSO (1.0 mL) and H₂O (0.5 mL) to the test tube.

  • Flush the test tube with argon.

  • Stir the mixture in a preheated oil bath at 120 °C for 24 hours.

  • After cooling to ambient temperature, partition the reaction mixture between 5% aqueous HCl and ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under vacuum.

  • Purify the crude product by column chromatography (EtOAc/n-Hexane) to yield 4-methoxyphenol.

Nucleophilic Aromatic Substitution: Synthesis of 4-Nitrophenol

This protocol is based on the diazotization of 4-nitroaniline followed by hydrolysis.[4]

Materials:

  • 4-Nitroaniline (7 g)

  • Concentrated sulfuric acid (14 mL)

  • Water (20 mL + 18 mL + 15 mL)

  • Sodium nitrite (3.9 g)

  • Ice

  • 250 mL flask with reflux condenser

  • Beakers, graduated cylinders, ice bath

Procedure:

  • In a 200 mL beaker, carefully add 14 mL of concentrated sulfuric acid to 20 mL of water while stirring.

  • To the hot solution, add 7 g of finely crushed 4-nitroaniline.

  • Cool the resulting solution in an ice bath to 5 °C and add 25 g of ice.

  • Slowly add a solution of 3.9 g of sodium nitrite in 18 mL of water, maintaining the temperature between 0-5 °C with stirring.

  • In a 250 mL flask fitted with a reflux condenser, bring a mixture of 15 mL of water and 15 mL of concentrated sulfuric acid to a boil.

  • Add the diazonium salt solution portion-wise through the condenser to the boiling solution, ensuring the mixture continues to boil.

  • Rinse the beaker that contained the diazonium salt with 15 mL of water and add it to the reaction flask.

  • Heat the mixture to boiling for 10 minutes.

  • Pour the hot mixture into a 250 mL Erlenmeyer flask and cool, first with water and then in an ice bath.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude 4-nitrophenol from a 1:1 mixture of hydrochloric acid and water.

  • Dry the purified product and determine the yield and melting point.

Baeyer-Villiger Oxidation: Synthesis of 4-Methoxyphenol

This protocol describes the oxidation of 4-methoxybenzaldehyde using hydrogen peroxide and formic acid.[1]

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde, 5.0 g, 36.7 mmol)

  • Dichloromethane (CH₂Cl₂, 184 mL)

  • 30% Aqueous hydrogen peroxide (H₂O₂, 9.37 mL, 92.0 mmol)

  • Formic acid (5.54 mL, 147 mmol)

  • 1.5 N Sodium hydroxide (NaOH, 119 mL)

  • Methanol (79.3 mL)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL flask with reflux condenser

Procedure:

  • In a 500 mL flask, dissolve 5.0 g of 4-methoxybenzaldehyde in 184 mL of dichloromethane.

  • To the solution, add 9.37 mL of 30% aqueous hydrogen peroxide and 5.54 mL of formic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 20.5 hours with vigorous stirring.

  • After cooling, add 119 mL of 1.5 N sodium hydroxide and stir for 15 minutes.

  • Separate the organic layer and concentrate it to a residue.

  • Combine the residue with the aqueous layer and add 79.3 mL of methanol. Stir for 30 minutes.

  • Remove the methanol by rotary evaporation.

  • Extract the aqueous residue with two 100 mL portions of dichloromethane to remove neutral impurities.

  • Adjust the pH of the aqueous solution to 1-2 with concentrated hydrochloric acid.

  • Extract the product with three 100 mL portions of dichloromethane.

  • Dry the combined organic extracts containing the product over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-methoxyphenol.

  • Purify the product by bulb-to-bulb distillation.

ipso-Hydroxylation of an Arylboronic Acid: Synthesis of a Substituted Phenol

This is a general, catalyst-free protocol for the hydroxylation of arylboronic acids.[8]

Materials:

  • Arylboronic acid (1 mmol)

  • Sodium perborate (SPB, 2 mmol)

  • Water (4 mL) or solvent-free conditions

  • Round-bottomed flask or mortar and pestle

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (in water):

  • In a round-bottomed flask, dissolve the arylboronic acid (1 mmol) and sodium perborate (2 mmol) in water (4 mL).

  • Stir the mixture at room temperature for 10-20 minutes, monitoring the reaction by TLC.

  • Upon completion, acidify the reaction mixture with HCl solution.

  • Add 30 mL of diethyl ether and extract with three 50 mL portions of saturated ammonium chloride solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the desired phenol.

Procedure (solvent-free):

  • In a mortar, grind the arylboronic acid (1 mmol) and sodium perborate (2 mmol) with a pestle at room temperature for 10 minutes.

  • Work up the reaction mixture as described in steps 3-7 of the aqueous procedure.

Visualization of Method Selection and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in selecting a synthetic route and the general mechanisms of the described reactions.

Synthesis_Route_Selection start Select Synthesis Route for Substituted Phenol starting_material Available Starting Material? start->starting_material aryl_halide Transition-Metal-Catalyzed Hydroxylation starting_material->aryl_halide Aryl Halide aryl_aldehyde_ketone Baeyer-Villiger Oxidation starting_material->aryl_aldehyde_ketone Aryl Aldehyde/Ketone aryl_boronic_acid ipso-Hydroxylation starting_material->aryl_boronic_acid Arylboronic Acid activated_aryl_halide Nucleophilic Aromatic Substitution (SNAr) starting_material->activated_aryl_halide Activated Aryl Halide product Substituted Phenol aryl_halide->product Mild conditions, broad scope aryl_aldehyde_ketone->product Good for specific precursors aryl_boronic_acid->product Very mild, often catalyst-free activated_aryl_halide->product Requires electron-withdrawing groups

Caption: Decision workflow for selecting a synthetic route to substituted phenols.

Reaction_Pathways cluster_TM Transition-Metal Hydroxylation cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BV Baeyer-Villiger Oxidation cluster_Ipso ipso-Hydroxylation ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0) Catalyst Pd0->ArPdX ArPdOH Ar-Pd(II)-OH ArPdX->ArPdOH + OH⁻ ArOH_TM Ar-OH ArPdOH->ArOH_TM Reductive Elimination ArOH_TM->Pd0 ArX_SNAr Ar-X (activated) Meisenheimer Meisenheimer Complex ArX_SNAr->Meisenheimer + OH⁻ ArOH_SNAr Ar-OH Meisenheimer->ArOH_SNAr - X⁻ ArCHO Ar-CHO Criegee Criegee Intermediate ArCHO->Criegee + Peracid ArOCHO Ar-OCHO Criegee->ArOCHO Rearrangement ArOH_BV Ar-OH ArOCHO->ArOH_BV Hydrolysis ArBOH2 Ar-B(OH)₂ Boronate Aryl Boronate Intermediate ArBOH2->Boronate + Oxidant (e.g., H₂O₂) ArOH_Ipso Ar-OH Boronate->ArOH_Ipso Hydrolysis

Caption: Simplified mechanisms for the four major synthetic routes to phenols.

Conclusion

The synthesis of substituted phenols can be achieved through a variety of effective methods, each with its own set of advantages and limitations. For the synthesis of a broad range of phenols from readily available aryl halides, transition-metal-catalyzed hydroxylation offers excellent functional group tolerance and generally high yields. Nucleophilic aromatic substitution remains a powerful tool for the preparation of phenols from aryl halides that are activated by electron-withdrawing groups. The Baeyer-Villiger oxidation provides a valuable route from aromatic aldehydes and ketones, which are often easily accessible. Finally, the ipso-hydroxylation of arylboronic acids stands out for its exceptionally mild reaction conditions, often proceeding without the need for a metal catalyst, making it an attractive option for green chemistry applications. The choice of the most appropriate method will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired reaction scale.

References

Spectroscopic Comparison of 4-Bromo-2,6-dichlorophenol and Its Isomers: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Bromo-2,6-dichlorophenol and its key isomers: 2-Bromo-4,6-dichlorophenol, 3-Bromo-2,6-dichlorophenol, and 4-Bromo-2,5-dichlorophenol. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the differentiation of these closely related compounds. Detailed experimental protocols for these analytical techniques are also provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. These data points are crucial for the structural elucidation and differentiation of these compounds.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic H: ~7.5 (s, 2H) Phenolic OH: VariableData not readily available in searched results.
2-Bromo-4,6-dichlorophenol Aromatic H: ~7.4 (d, 1H), ~7.1 (d, 1H) Phenolic OH: VariableData not readily available in searched results.
3-Bromo-2,6-dichlorophenol Data not readily available in searched results.Data not readily available in searched results.
4-Bromo-2,5-dichlorophenol Aromatic H: ~7.6 (s, 1H), ~7.3 (s, 1H) Phenolic OH: VariableData not readily available in searched results.

Note: Chemical shifts (δ) are reported in parts per million (ppm). The appearance of signals is denoted as 's' for singlet and 'd' for doublet. The chemical shift of the phenolic OH proton is highly dependent on solvent and concentration.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound O-H stretch: ~3400-3600 (broad) C-O stretch: ~1200 C-Br stretch: ~550-650 C-Cl stretch: ~700-800Molecular Ion (M⁺): 239, 241, 243 (isotopic pattern)
2-Bromo-4,6-dichlorophenol O-H stretch: ~3400-3600 (broad) C-O stretch: ~1200 C-Br stretch: ~550-650 C-Cl stretch: ~700-800Molecular Ion (M⁺): 239, 241, 243 (isotopic pattern)
3-Bromo-2,6-dichlorophenol Data not readily available in searched results.Molecular Ion (M⁺): 239, 241, 243 (isotopic pattern)[1]
4-Bromo-2,5-dichlorophenol O-H stretch: ~3400-3600 (broad) C-O stretch: ~1200 C-Br stretch: ~550-650 C-Cl stretch: ~700-800Molecular Ion (M⁺): 239, 241, 243 (isotopic pattern)[2]

Note: The mass spectra of these isomers will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation patterns will differ based on the substitution pattern.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of bromodichlorophenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the phenol sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

2. ¹H NMR Acquisition:

  • The experiment is typically performed on a 300 MHz or higher field NMR spectrometer.

  • Acquire the spectrum using a standard single-pulse sequence.

  • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • The experiment is performed on the same NMR spectrometer.

  • A standard single-pulse experiment with proton decoupling is used.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

  • A spectral width of 200-250 ppm is generally sufficient.

4. Data Processing:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0.0 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid phenol sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

2. FTIR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For volatile compounds like phenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample, dissolved in a suitable solvent, is injected into the GC.

  • Alternatively, a direct insertion probe can be used for solid samples.

2. Ionization (Electron Ionization - EI):

  • As the sample elutes from the GC column or is vaporized from the probe, it enters the ion source of the mass spectrometer.

  • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes the ejection of an electron from the molecule, forming a molecular radical cation (M•⁺).

3. Mass Analysis and Detection:

  • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion.

4. Data Analysis:

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • The molecular ion peak and the isotopic pattern are identified to determine the molecular weight and elemental composition.

  • The fragmentation pattern provides information about the structure of the molecule.

Visualization of Experimental Workflow and Isomer Differentiation

The following diagrams illustrate the general workflow for the spectroscopic comparison of the isomers and the logical process for their differentiation.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_Sample Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Isomer_Sample->IR Prepare KBr pellet or thin film MS Mass Spectrometry Isomer_Sample->MS Inject into GC-MS or use probe NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Isomer_Differentiation Start Unknown Bromodichlorophenol Isomer MS Mass Spectrometry: Confirm Molecular Formula (C₆H₃BrCl₂O) Start->MS 1H_NMR ¹H NMR Spectroscopy: Analyze Aromatic Region MS->1H_NMR Symmetry_Check Symmetry in ¹H NMR? 1H_NMR->Symmetry_Check Two_Singlets Two singlets observed Symmetry_Check->Two_Singlets Yes (e.g., 2H singlet) Two_Doublets Two doublets observed Symmetry_Check->Two_Doublets No (distinct protons) Complex_Pattern More complex pattern Symmetry_Check->Complex_Pattern No (e.g., two singlets) Isomer_3_Bromo_2_6_dichloro 3-Bromo-2,6-dichlorophenol Symmetry_Check->Isomer_3_Bromo_2_6_dichloro No (distinct protons, different pattern) Isomer_4_Bromo_2_6_dichloro This compound Two_Singlets->Isomer_4_Bromo_2_6_dichloro Isomer_2_Bromo_4_6_dichloro 2-Bromo-4,6-dichlorophenol Two_Doublets->Isomer_2_Bromo_4_6_dichloro Isomer_4_Bromo_2_5_dichloro 4-Bromo-2,5-dichlorophenol Complex_Pattern->Isomer_4_Bromo_2_5_dichloro 13C_NMR_IR Further analysis with ¹³C NMR and IR to confirm Isomer_4_Bromo_2_6_dichloro->13C_NMR_IR Isomer_2_Bromo_4_6_dichloro->13C_NMR_IR Isomer_4_Bromo_2_5_dichloro->13C_NMR_IR Isomer_3_Bromo_2_6_dichloro->13C_NMR_IR

References

Performance of 4-Bromo-2,6-dichlorophenol in Enzyme Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzyme inhibitory performance of 4-Bromo-2,6-dichlorophenol and its derivatives against key enzymatic targets. The information is benchmarked against established inhibitors, offering a clear perspective on its potential applications in drug discovery and development.

Executive Summary

Bromophenol derivatives, including this compound, have demonstrated significant inhibitory activity against several metabolic enzymes, positioning them as promising candidates for the development of therapeutics for conditions such as diabetes. This guide focuses on their performance against three key enzymes: aldose reductase, α-glucosidase, and α-amylase. The inhibitory activities are compared with well-established drugs, Epalrestat and Acarbose, to provide a clear context for their potential efficacy.

Comparative Performance Analysis

The inhibitory potential of this compound is evaluated based on studies of a series of bromophenol derivatives. While specific IC50 and Ki values for this compound are not individually detailed in the available literature, the data for structurally related compounds provide a strong indication of its inhibitory capabilities.

Aldose Reductase Inhibition

Target Enzyme: Aldose Reductase (AR) Therapeutic Relevance: Inhibition of AR is a key strategy in preventing diabetic complications such as neuropathy, retinopathy, and nephropathy. AR is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.

Comparative Data:

Compound/DerivativeEnzyme SourceInhibition ParameterValue
Bromophenol Derivatives Not SpecifiedKi0.05 ± 0.01 µM (most potent) to 1.13 ± 0.99 µM (least potent)[1]
Epalrestat Rat Lens Aldose ReductaseIC5010 nM

Interpretation: Bromophenol derivatives exhibit potent inhibition of aldose reductase, with the most active compounds showing Ki values in the nanomolar range.[1] This positions them as comparable in potency to Epalrestat, a commercially available aldose reductase inhibitor.

α-Glucosidase Inhibition

Target Enzyme: α-Glucosidase Therapeutic Relevance: α-Glucosidase inhibitors delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia in diabetic patients.

Comparative Data:

Compound/DerivativeEnzyme SourceInhibition ParameterValue
Bromophenol Derivatives Saccharomyces cerevisiaeKi43.62 ± 5.28 nM to 144.37 ± 16.37 nM[1]
Acarbose Not SpecifiedIC5011 nM

Interpretation: Bromophenol derivatives are effective inhibitors of α-glucosidase, with Ki values in the nanomolar range.[1] Their potency is in a similar range to Acarbose, a widely used α-glucosidase inhibitor.

α-Amylase Inhibition

Target Enzyme: α-Amylase Therapeutic Relevance: α-Amylase is a key enzyme in the digestion of starch. Its inhibition slows down carbohydrate breakdown and subsequent glucose absorption.

Comparative Data:

Compound/DerivativeEnzyme SourceInhibition ParameterValue
Bromophenol Derivatives Porcine PancreasIC509.63 nM to 91.47 nM[1]
Acarbose Not SpecifiedIC50Varies (e.g., 52.2 µg/ml)[2]

Interpretation: Bromophenol derivatives demonstrate potent inhibition of α-amylase, with IC50 values in the low nanomolar range.[1] This suggests a potentially stronger inhibitory effect compared to Acarbose, although direct comparison is challenging due to different reporting units and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the enzyme inhibition assays discussed.

Aldose Reductase Inhibition Assay
  • Enzyme Preparation: A partially purified aldose reductase enzyme solution is prepared from a suitable source (e.g., rat lens).

  • Reaction Mixture: The assay is typically conducted in a phosphate buffer (pH 6.2). The reaction mixture contains the enzyme, NADPH, and the test compound (e.g., a bromophenol derivative) or a standard inhibitor (e.g., Epalrestat).

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde. The change in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

α-Glucosidase Inhibition Assay
  • Enzyme and Substrate: The assay uses α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Reaction Conditions: The reaction is carried out in a phosphate buffer (pH 6.8). The enzyme is pre-incubated with the test compound or Acarbose.

  • Reaction Initiation and Termination: The reaction is started by adding the pNPG substrate. After a defined incubation period, the reaction is stopped by adding sodium carbonate.

  • Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

  • Calculation: The inhibitory activity is calculated as the percentage decrease in product formation compared to a control. IC50 or Ki values are then determined.

α-Amylase Inhibition Assay
  • Enzyme and Substrate: Porcine pancreatic α-amylase is used with a starch solution as the substrate.

  • Assay Buffer: The reaction is performed in a phosphate buffer (pH 6.9) containing sodium chloride.

  • Procedure: The enzyme is pre-incubated with the test compound or Acarbose. The reaction is initiated by adding the starch solution.

  • Measurement of Activity: The reaction is stopped after a specific time, and the amount of reducing sugar (e.g., maltose) produced is measured using a reagent like dinitrosalicylic acid (DNS), which results in a color change that can be read spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from a dose-response curve.

Signaling Pathways and Experimental Workflow

Visual representations of the involved biological pathways and experimental processes aid in understanding the context and methodology of these enzyme inhibition studies.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Accumulation leads to

Caption: The Polyol Pathway, initiated by Aldose Reductase.

Starch_Digestion_Pathway Starch Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Bloodstream_Absorption Bloodstream_Absorption Glucose->Bloodstream_Absorption

Caption: The Starch Digestion and Glucose Absorption Pathway.

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

The available data strongly suggest that this compound and related bromophenol derivatives are potent inhibitors of aldose reductase, α-glucosidase, and α-amylase. Their inhibitory activities appear to be comparable, and in some cases potentially superior, to established drugs such as Epalrestat and Acarbose. These findings underscore the potential of this class of compounds in the development of new therapeutic agents for managing diabetes and its complications. Further research, including direct comparative studies and in vivo efficacy and safety assessments, is warranted to fully elucidate the therapeutic potential of this compound.

References

Navigating Cross-Coupling Reactions: A Comparative Efficiency Guide to 4-Bromo-2,6-dichlorophenol and Other Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of synthetic endeavors. This guide provides a comprehensive comparison of the cross-coupling reaction efficiency of 4-bromo-2,6-dichlorophenol against other common aryl halides, supported by experimental data and detailed protocols. The insights herein aim to facilitate informed decisions in the design and execution of complex molecular syntheses.

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The reactivity of the aryl halide starting material is a critical determinant of reaction outcomes, influenced by the nature of the halogen and the electronic and steric effects of other substituents on the aromatic ring. This compound, with its unique substitution pattern, presents a case study in balancing these factors.

The Influence of Halogen and Substituent Effects

The efficiency of an aryl halide in cross-coupling reactions is fundamentally linked to the ease of the oxidative addition step to the palladium catalyst. The generally accepted order of reactivity for halogens is I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energy. Consequently, aryl bromides are typically more reactive than aryl chlorides.

However, the electronic nature of the substituents on the aromatic ring also plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the carbon attached to the halogen, potentially facilitating oxidative addition. Conversely, electron-donating groups can have the opposite effect. Steric hindrance, particularly at the positions ortho to the halogen, can significantly impede the approach of the bulky palladium catalyst, thereby reducing reaction rates and yields.

In this compound, the bromine atom is the primary site for cross-coupling. The two ortho-chloro substituents are strongly electron-withdrawing, which should, in principle, activate the C-Br bond towards oxidative addition. However, they also introduce significant steric bulk around the reaction center. The phenolic hydroxyl group is an electron-donating group, which could partly counteract the electronic activation by the chloro groups. This intricate interplay of electronic and steric effects determines the overall reactivity of this compound in comparison to other aryl halides.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. To assess the relative efficiency of this compound, a comparison with other brominated phenols is instructive.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Good to Excellent (Hypothetical)
4-BromophenolPhenylboronic acidPd/CK₂CO₃Water150 (MW)0.25High to Quantitative[1]
2-BromophenolPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~95
3-BromophenolPhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10012>90

Observations suggest that while the electron-withdrawing chloro groups in this compound might electronically activate the C-Br bond, the steric hindrance from these ortho substituents is expected to be a dominant factor, potentially leading to slower reaction rates or requiring more robust catalytic systems compared to the less hindered 4-bromophenol.[1]

Insights from Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric and electronic effects of the aryl halide are also critical in this transformation.

Aryl HalideAmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound AnilinePd(OAc)₂XPhosKOt-BuToluene10010 (MW)Good (Hypothetical)
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂XPhosKOt-BuToluene150 (MW)0.17High[2]
4-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂XPhosKOt-BuToluene150 (MW)0.17High[2]

Note: The data for the estrone derivatives provides a reference for the coupling of sterically hindered aryl bromides.

In the case of this compound, the significant steric hindrance from the two ortho-chloro groups would likely necessitate the use of bulky, electron-rich phosphine ligands like XPhos to facilitate the reaction. While the electronic activation from the chloro groups is present, overcoming the steric barrier is often the primary challenge in such systems.

General Experimental Protocols

The following are generalized procedures for performing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Optimization of these protocols for specific substrates is highly recommended.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Toluene/H₂O, 4:1) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) are combined. The anhydrous, deoxygenated solvent (e.g., toluene) is added, followed by the aryl halide (1.0 equiv) and the amine (1.2 equiv). The mixture is heated to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The product is then purified by column chromatography.

Visualizing the Workflow

To better understand the logical flow of a typical cross-coupling experiment, the following diagram illustrates the key steps.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Aryl Halide, Coupling Partner, Base Catalyst Prepare Catalyst System (Pd source + Ligand) Reagents->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

A generalized workflow for a typical cross-coupling reaction.

Conclusion

The cross-coupling efficiency of this compound is governed by a delicate balance of electronic activation from the ortho-chloro substituents and significant steric hindrance. While direct comparative data under identical conditions is sparse, fundamental principles of reactivity suggest that it will generally be less reactive than unhindered aryl bromides like 4-bromophenol. However, with the appropriate selection of modern, bulky phosphine ligands and optimized reaction conditions, this compound remains a valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. This guide serves as a foundational resource for researchers to anticipate reactivity trends and strategically design their synthetic routes.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-dichlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

4-Bromo-2,6-dichlorophenol is a hazardous chemical that requires strict disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound.

Chemical and Hazard Data

Proper handling and disposal begin with a clear understanding of the substance's properties and associated hazards.

PropertyData
Molecular Formula C₆H₃BrCl₂O
Molecular Weight 241.89 g/mol
Appearance White to off-white crystalline solid
GHS Hazard Statements H302: Harmful if swallowed[1][2][3][4][5]
H315: Causes skin irritation[2][3][4][5][6]
H319: Causes serious eye irritation[2][4][5][6]
H335: May cause respiratory irritation[4][6]
H411: Toxic to aquatic life with long lasting effects[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[3][7]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound and associated waste.

1. Pre-Disposal Safety and Handling:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[3][4]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Spill Management: In case of a spill, avoid generating dust. Use a dry clean-up method, such as sweeping up the solid material with a brush and dustpan, and place it into a designated hazardous waste container. Do not use water to clean up spills, as this can increase the risk of environmental contamination.[10][11]

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, in a dedicated hazardous waste container.

  • Waste Stream: This compound is a halogenated organic compound and must be segregated into the "Halogenated Organic Waste" stream.[12] Do not mix with non-halogenated, acidic, or basic waste streams.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The container must be kept closed except when adding waste.[9]

3. Decontamination of Empty Containers:

  • Triple Rinse Procedure: Empty containers that held this compound must be decontaminated before being discarded as non-hazardous waste. A triple rinse procedure is recommended.

    • Rinse the container three times with a suitable organic solvent in which this compound is soluble, such as methanol or ethanol.

    • Collect the solvent rinsate as hazardous waste and add it to the "Halogenated Organic Waste" container.

    • After triple rinsing, the container can typically be disposed of as regular laboratory glassware or plasticware, in accordance with your institution's policies.

4. Final Disposal:

  • Professional Disposal Service: The primary and regulated method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[4] Never pour this compound or its solutions down the drain or dispose of it in the regular trash.[2][9]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste container. Follow all institutional guidelines for waste manifest and pickup scheduling.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_decon Container Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate into 'Halogenated Organic Waste' A->C B Work in Fume Hood B->C D Label Container 'Hazardous Waste' + Chemical Name C->D H Arrange for Pickup by EHS/Licensed Waste Disposal D->H E Triple Rinse Empty Container with Organic Solvent F Collect Rinsate as 'Halogenated Organic Waste' E->F G Dispose of Rinsed Container as Non-Hazardous Waste E->G F->C I Incineration H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on safety data for this compound and structurally similar halogenated phenols. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is a halogenated phenol. Based on data for this compound and similar chemicals, it is classified as hazardous.[1][2][3]

GHS Hazard Statements:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.[2]

Signal Word: Warning[1][2]

Physical and Chemical Properties
Chemical Formula C₆H₃BrCl₂O[1]
Molecular Weight 241.897 g/mol [1]
Appearance Off-white solid (based on similar compounds)[4]
Odor Phenolic (based on similar compounds)
Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following diagram outlines the required PPE.

PPE_Plan cluster_ppe Required Personal Protective Equipment Eye_Face_Protection Eye and Face Protection Safety_Goggles Chemical safety goggles (ANSI Z87.1-compliant) Eye_Face_Protection->Safety_Goggles Minimum Face_Shield Face shield Eye_Face_Protection->Face_Shield If splash hazard exists Hand_Protection Hand Protection Nitrile_Gloves Nitrile gloves (double-gloving recommended for incidental contact) Hand_Protection->Nitrile_Gloves Double-gloving recommended Neoprene_or_Butyl_Gloves Neoprene or butyl rubber gloves for handling concentrated solutions Hand_Protection->Neoprene_or_Butyl_Gloves For concentrated solutions Body_Protection Body Protection Lab_Coat Standard laboratory coat Body_Protection->Lab_Coat Fully buttoned Chemical-resistant_Apron Chemical-resistant apron Body_Protection->Chemical-resistant_Apron If splash hazard exists Respiratory_Protection Respiratory Protection Fume_Hood Work in a certified chemical fume hood Respiratory_Protection->Fume_Hood Mandatory for handling

Caption: Personal Protective Equipment for this compound Handling.

PPE Component Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield should be used if there is a splash hazard.[5]Protects against eye irritation and serious eye damage from splashes.[1][5]
Hand Protection Nitrile gloves are suitable for incidental contact; however, double-gloving is recommended.[5][6] For handling concentrated solutions or prolonged contact, neoprene or butyl rubber gloves are advised.[6][7]Phenols can be absorbed through the skin and may have anesthetic properties, delaying the sensation of a burn.[5]
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[6] For significant splash potential, a chemical-resistant apron over the lab coat is required.[6]Prevents skin contact and irritation.[1]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[5][8]To avoid inhalation of dust or vapors, which can cause respiratory irritation.[1][2]

Operational Plan: Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow diagram and detailed protocols provide a step-by-step guide for safe operations.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Review_SDS Review SDS and SOPs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Chemical Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Spill Spill Perform_Experiment->Spill Exposure Personal Exposure Perform_Experiment->Exposure Segregate_Waste Segregate and Label Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE and Wash Hands Segregate_Waste->Doff_PPE Evacuate_and_Report Evacuate and report to EHS Spill->Evacuate_and_Report Follow spill cleanup protocol First_Aid Administer first aid and seek medical attention Exposure->First_Aid Follow first aid measures

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the laboratory's Standard Operating Procedures (SOPs).[8]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the PPE section.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Keep a hazardous waste container readily accessible.

Handling:

  • Weighing and Transfer:

    • Perform all manipulations of solid this compound within the fume hood to prevent inhalation of dust.

    • Use a spatula for transfers. Avoid creating dust.

    • If transferring to a solution, add the solid to the solvent slowly.

  • Experimental Use:

    • Keep all containers of this compound tightly closed when not in use.

    • Clearly label all solutions containing the compound.

Cleanup:

  • Decontamination: Decontaminate all glassware and equipment that came into contact with this compound.

  • Surface Cleaning: Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[9]

Emergency Procedures
Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention. For phenol exposures, irrigating with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) is recommended.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Evacuate the immediate area. Use personal protective equipment.[1] For solid spills, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2] For liquid spills, absorb with an inert material and place in a hazardous waste container.[10]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation:

  • Solid Waste: All solid this compound, as well as contaminated items such as weighing paper, gloves, and bench paper, should be collected in a designated "Halogenated Organic Solid Waste" container.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.[11]

Containerization and Labeling:

  • Use only chemically compatible, leak-proof containers with secure lids.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[10]

Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.[10] Do not dispose of this compound down the drain.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.